GKA50
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6/c1-17(11-19-7-5-4-6-8-19)33-22-12-21(13-23(14-22)34-18(2)16-32-3)25(29)28-24-10-9-20(15-27-24)26(30)31/h4-10,12-15,17-18H,11,16H2,1-3H3,(H,30,31)(H,27,28,29)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBMECSFDVUYQN-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)OC2=CC(=CC(=C2)C(=O)NC3=NC=C(C=C3)C(=O)O)OC(C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)OC2=CC(=CC(=C2)C(=O)NC3=NC=C(C=C3)C(=O)O)O[C@@H](C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851884-87-2 | |
| Record name | GKA-50 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851884872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 851884-87-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GKA-50 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9S2U67JS6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of GKA-50: A Glucokinase Activator for Modulating Insulin Secretion and Beta-Cell Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
GKA-50 is a potent, small-molecule allosteric activator of the enzyme glucokinase (GK), a critical regulator of glucose homeostasis. By enhancing the catalytic activity of GK, GKA-50 effectively lowers the threshold for glucose-stimulated insulin secretion (GSIS) in pancreatic beta-cells and enhances glucose metabolism. This technical guide provides a comprehensive overview of the mechanism of action of GKA-50, detailing its effects on key signaling pathways that govern insulin release, beta-cell proliferation, and apoptosis. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate further research.
Introduction
Glucokinase (GK) acts as a glucose sensor in pancreatic beta-cells, playing a pivotal role in the regulation of insulin secretion.[1] The activity of GK is the rate-limiting step in glucose metabolism within these cells. Glucokinase activators (GKAs) are a class of therapeutic agents that bind to an allosteric site on the GK enzyme, increasing its affinity for glucose and enhancing its maximal catalytic rate.[1] GKA-50 is a potent GKA that has been shown to modulate insulin secretion in a glucose-dependent manner and exhibit beneficial effects on beta-cell health.[2] This document will provide an in-depth exploration of the molecular mechanisms underlying the action of GKA-50.
Mechanism of Action
Direct Activation of Glucokinase
The primary mechanism of action of GKA-50 is its direct allosteric activation of the glucokinase enzyme. This activation leads to an increased rate of glucose phosphorylation to glucose-6-phosphate, the first and rate-limiting step of glycolysis in pancreatic beta-cells.
Potentiation of Glucose-Stimulated Insulin Secretion (GSIS)
By enhancing glucokinase activity, GKA-50 increases the metabolic flux through glycolysis, leading to a rise in the intracellular ATP/ADP ratio. This change in the energy state of the beta-cell triggers the closure of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, resulting in an influx of extracellular calcium ions (Ca²⁺). The subsequent rise in intracellular Ca²⁺ concentration is a key trigger for the exocytosis of insulin-containing granules.[2]
GKA-50 has been shown to cause a leftward shift in the glucose concentration-response curve for insulin secretion, meaning that it enables beta-cells to secrete insulin at lower glucose concentrations.[3]
Promotion of Beta-Cell Proliferation
In addition to its acute effects on insulin secretion, GKA-50 has been demonstrated to promote the proliferation of pancreatic beta-cells. This effect is mediated through the upregulation of Insulin Receptor Substrate-2 (IRS-2) and the subsequent activation of the Protein Kinase B (Akt) signaling pathway.[1] Activation of this pathway is crucial for cell growth and survival.
Inhibition of Beta-Cell Apoptosis
GKA-50 exerts a protective effect on pancreatic beta-cells by inhibiting apoptosis, particularly under conditions of chronic high glucose (glucotoxicity).[2] This anti-apoptotic effect is mediated, at least in part, by the normalization of the pro-apoptotic protein BCL2-associated agonist of cell death (BAD) through phosphorylation.[1][2]
Quantitative Data
The following tables summarize the key quantitative parameters of GKA-50's activity from various in vitro and in vivo studies.
| Parameter | Value | Conditions | Reference |
| EC₅₀ (Glucokinase) | 33 nM | At 5 mM glucose | [2] |
| EC₅₀ (Human GK) | 0.022 µM | [2] | |
| EC₅₀ (Insulin Secretion) | 0.065 µM | INS-1 cell line | [2] |
| ~0.3 µmol/l | MIN6 cells at 5 mmol/l glucose | [3] | |
| EC₅₀ (Cell Proliferation) | 1 to 2 µM | INS-1 cells | [2] |
Table 1: In Vitro Efficacy of GKA-50
| Animal Model | Dosage | Effect | Reference |
| High-fat-fed obese female Zucker rats | 1-30 mg/kg (p.o.) | Significant glucose lowering in an oral glucose tolerance test | [4] |
Table 2: In Vivo Efficacy of GKA-50
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of GKA-50.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of GKA-50's mechanism of action.
Glucokinase (GK) Activity Assay
This protocol is adapted from standard fluorometric or spectrophotometric coupled enzyme assays.
Objective: To determine the EC₅₀ of GKA-50 for glucokinase activation.
Materials:
-
Recombinant human glucokinase
-
GKA-50
-
Glucose
-
ATP
-
NADP⁺
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a stock solution of GKA-50 in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of GKA-50 to the wells.
-
Add a fixed concentration of glucose (e.g., 5 mM).
-
Add recombinant glucokinase, NADP⁺, and G6PDH to each well.
-
Initiate the reaction by adding ATP.
-
Immediately measure the rate of NADPH production by monitoring the increase in absorbance at 340 nm or fluorescence at the appropriate excitation/emission wavelengths.
-
The rate of NADPH production is proportional to the GK activity.
-
Plot the GK activity against the GKA-50 concentration and fit the data to a dose-response curve to determine the EC₅₀.
Cell Proliferation Assay (BrdU Incorporation)
This protocol is for assessing the effect of GKA-50 on the proliferation of the INS-1 pancreatic beta-cell line.[1]
Objective: To determine the EC₅₀ of GKA-50 for cell proliferation.
Materials:
-
INS-1 cells
-
Cell culture medium (e.g., RPMI-1640) with appropriate supplements
-
GKA-50
-
BrdU labeling reagent
-
Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)
-
Substrate for the detection enzyme
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed INS-1 cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-glucose medium for a defined period.
-
Treat the cells with varying concentrations of GKA-50 in the presence of a basal glucose concentration (e.g., 3 mmol/l) for 24-48 hours.[1]
-
During the final hours of incubation, add BrdU labeling reagent to each well.
-
Fix the cells and permeabilize the cell membranes.
-
Add the anti-BrdU antibody and incubate.
-
Wash the wells to remove unbound antibody.
-
Add the substrate and measure the resulting colorimetric or chemiluminescent signal using a microplate reader.
-
The signal intensity is proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.
-
Plot the proliferation rate against the GKA-50 concentration to determine the EC₅₀.
Apoptosis Assay (Caspase-3 Activity)
This protocol is for measuring the effect of GKA-50 on apoptosis in INS-1 cells under high glucose conditions.[1]
Objective: To assess the anti-apoptotic effect of GKA-50.
Materials:
-
INS-1 cells
-
High-glucose cell culture medium
-
GKA-50
-
Caspase-3 substrate (e.g., a peptide linked to a fluorophore or a luminogenic substrate)
-
Lysis buffer
-
96-well plate
-
Microplate reader (fluorometer or luminometer)
Procedure:
-
Seed INS-1 cells in a 96-well plate.
-
Induce apoptosis by incubating the cells in a high-glucose medium (e.g., 40 mmol/l glucose) for 2-4 days.[2]
-
Co-treat a set of wells with GKA-50 (e.g., 1.2 µM).[2]
-
Lyse the cells to release intracellular contents.
-
Add the caspase-3 substrate to each well.
-
Incubate to allow caspase-3 to cleave the substrate, releasing the fluorescent or luminescent signal.
-
Measure the signal intensity using a microplate reader.
-
A decrease in the signal in GKA-50-treated cells compared to the high-glucose control indicates an inhibition of caspase-3 activity and thus an anti-apoptotic effect.
Intracellular Calcium (Ca²⁺) Imaging
This protocol utilizes the ratiometric fluorescent indicator Fura-2 to measure changes in intracellular Ca²⁺ concentration.[3]
Objective: To determine if GKA-50 induces an increase in intracellular Ca²⁺ in pancreatic beta-cells.
Materials:
-
Pancreatic islets or beta-cell lines (e.g., MIN6)
-
Fura-2 AM (acetoxymethyl ester)
-
Krebs-Ringer bicarbonate buffer (KRB)
-
GKA-50
-
Fluorescence microscopy system equipped for ratiometric imaging
Procedure:
-
Isolate pancreatic islets or culture beta-cells on glass coverslips.
-
Load the cells with Fura-2 AM by incubating them in KRB containing the dye. The AM ester allows the dye to cross the cell membrane.
-
Wash the cells to remove extracellular Fura-2 AM. Intracellular esterases will cleave the AM group, trapping the active Fura-2 inside the cells.
-
Mount the coverslip on the stage of the fluorescence microscope.
-
Perfuse the cells with KRB containing a specific glucose concentration.
-
Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.
-
Establish a baseline fluorescence ratio (340/380).
-
Introduce GKA-50 into the perfusion buffer and continue to record the fluorescence ratio.
-
An increase in the 340/380 ratio indicates an increase in intracellular Ca²⁺ concentration.
Conclusion
GKA-50 is a potent glucokinase activator that enhances insulin secretion in a glucose-dependent manner. Its mechanism of action extends beyond the acute regulation of insulin release to include the promotion of beta-cell proliferation and the inhibition of apoptosis. These multifaceted effects are mediated through the direct activation of glucokinase and the subsequent modulation of key signaling pathways, including the IRS-2/Akt and BAD phosphorylation pathways. The data and protocols presented in this guide provide a comprehensive foundation for further investigation into the therapeutic potential of GKA-50 and other glucokinase activators in the context of diabetes and beta-cell dysfunction.
References
- 1. Effects of glucokinase activators this compound and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
The Glucokinase Activator GKA-50: A Deep Dive into its Function in Pancreatic Beta-Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glucokinase activator GKA-50 and its multifaceted role in pancreatic beta-cells. Glucokinase (GK) is a pivotal enzyme in glucose sensing and insulin secretion, making it a key therapeutic target for type 2 diabetes. GKA-50 is a potent allosteric activator of glucokinase, enhancing its activity and thereby augmenting glucose-stimulated insulin secretion. This document details the mechanism of action of GKA-50, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on GKA-50, providing a clear comparison of its effects across different experimental conditions.
| Parameter | Value | Cell/Islet Type | Glucose Concentration | Reference |
| EC50 for Glucokinase Activation | 33 nM | Recombinant Human GK | 5 mM | [1] |
| EC50 for Insulin Secretion | 0.065 µM (65 nM) | INS-1 Cells | Not Specified | [1] |
| EC50 for Insulin Secretion | ~0.3 µM (300 nM) | MIN6 Cells | 5 mM | [2][3] |
| EC50 for Cell Proliferation | 1-2 µM | INS-1 Cells | Not Specified | [1] |
| Experimental Condition | Parameter | Control | GKA-50 (1 µM) | Fold Change | Cell/Islet Type | Glucose Concentration | Reference |
| VRAC Open Probability | Popen | 0.03 ± 0.01 | 0.19 ± 0.04 | ~6.3 | Rat β-cells | 4 mM | [4] |
| Glucose EC50 Shift (Insulin Secretion) | EC50 (Glucose) | Not specified | Shifted by ~3 mM | N/A | Rat Islets | Varied | [2][3] |
| Glucose EC50 Shift (Insulin Secretion) | EC50 (Glucose) | Not specified | Shifted by ~10 mM | N/A | MIN6 Cells | Varied | [2][3] |
Mechanism of Action and Signaling Pathways
GKA-50 enhances insulin secretion and promotes beta-cell health through a multi-pronged mechanism. It directly activates glucokinase, leading to increased glucose metabolism. This, in turn, elevates the ATP/ADP ratio, causing the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and the influx of calcium ions (Ca2+), which triggers insulin exocytosis.[5]
Beyond this primary pathway, GKA-50 has been shown to influence other cellular processes:
-
Cell Volume and Electrical Activity : GKA-50 induces an increase in beta-cell volume and activates volume-regulated anion channels (VRACs).[4] This activation contributes to membrane depolarization and increased electrical activity, further promoting insulin secretion.[4]
-
Beta-Cell Proliferation : GKA-50 promotes the proliferation of pancreatic beta-cells.[6][7] This effect is mediated through the upregulation of insulin receptor substrate-2 (IRS-2) and the subsequent activation of protein kinase B (Akt) phosphorylation.[6][7]
-
Prevention of Apoptosis : GKA-50 protects beta-cells from apoptosis induced by chronic high glucose conditions.[6][7] This anti-apoptotic effect is associated with an increase in glucokinase protein levels and the normalization of the pro-apoptotic protein BAD and its phosphorylation.[6][7]
Signaling Pathway of GKA-50 in Pancreatic Beta-Cells
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of GKA-50 on pancreatic beta-cells.
Experimental Workflow for GKA-50 Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. The Ca2+ Dynamics of Isolated Mouse β-Cells and Islets: Implications for Mathematical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-attached recordings of the volume-sensitive anion channel in rat pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Islet Glucose Stimulated Insulin Secretion (GSIS) Assay [bio-protocol.org]
- 5. Regulation of a volume-sensitive anion channel in rat pancreatic β-cells by intracellular adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 7. caspase3 assay [assay-protocol.com]
The Glucokinase Activator Gka-50: A Potent Stimulator of Insulin Secretion
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Gka-50, a small molecule glucokinase (GK) activator, in stimulating insulin secretion. Glucokinase acts as a glucose sensor in pancreatic beta cells, and its activation is a key regulatory step in glucose-stimulated insulin secretion (GSIS). Gka-50 has been shown to allosterically activate glucokinase, leading to enhanced insulin release, increased beta-cell proliferation, and protection against apoptosis. This document summarizes the quantitative data on Gka-50's efficacy, details the experimental protocols for its characterization, and visualizes the key signaling pathways involved.
Core Mechanism of Action
Gka-50 functions as a non-essential allosteric activator of glucokinase. By binding to a site distinct from the glucose-binding site, Gka-50 increases the enzyme's affinity for glucose and its maximal reaction velocity (Vmax). This potentiation of glucokinase activity leads to an increased rate of glucose phosphorylation to glucose-6-phosphate within pancreatic beta cells. The subsequent rise in the ATP/ADP ratio triggers the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules.
Quantitative Efficacy of Gka-50
The potency and efficacy of Gka-50 have been quantified across various in vitro assays, demonstrating its significant effects on glucokinase activity, insulin secretion, and beta-cell proliferation.
| Parameter | Cell Line/System | Condition | EC50 Value | Reference |
| Glucokinase Activation | Human Recombinant GK | 5 mM Glucose | 33 nM | |
| Insulin Secretion | INS-1 Cells | - | 65 nM | |
| Cell Proliferation | INS-1 Cells | 24 hours | 1-2 µM |
Table 1: In Vitro Efficacy of Gka-50. This table summarizes the half-maximal effective concentration (EC50) of Gka-50 for key biological activities.
Signaling Pathways Modulated by Gka-50
Gka-50's activation of glucokinase initiates a cascade of downstream signaling events that not only promote insulin secretion but also enhance beta-cell survival and proliferation.
Glucose-Stimulated Insulin Secretion (GSIS) Pathway
The primary pathway activated by Gka-50 is the canonical GSIS pathway. By amplifying the initial step of glucose metabolism, Gka-50 effectively lowers the glucose threshold for insulin release.
Figure 1: Gka-50 Augmented GSIS Pathway. This diagram illustrates how Gka-50 enhances the glucose-stimulated insulin secretion pathway in pancreatic beta cells.
Pro-Proliferative and Anti-Apoptotic Signaling
Beyond its effects on acute insulin secretion, Gka-50 promotes beta-cell health and mass by activating pro-survival and proliferative pathways. Studies have shown that glucokinase activators can upregulate Insulin Receptor Substrate-2 (IRS-2), leading to the activation of the Protein Kinase B (Akt) signaling cascade. Activated Akt, in turn, can phosphorylate and inactivate the pro-apoptotic protein BAD (Bcl2-associated agonist of cell death), thereby promoting cell survival.
Figure 2: Pro-proliferative and Anti-apoptotic Signaling of Gka-50. This diagram shows the signaling cascade initiated by Gka-50 that leads to increased beta-cell proliferation and reduced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Gka-50.
Glucokinase Activity Assay
This assay measures the enzymatic activity of glucokinase in the presence of Gka-50. A common method is a coupled enzyme assay where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH, which can be measured spectrophotometrically.
Materials:
-
Recombinant human glucokinase
-
Gka-50
-
Glucose
-
ATP
-
MgCl2
-
Dithiothreitol (DTT)
-
Tris buffer (pH 7.4)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP+
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris buffer, MgCl2, DTT, ATP, NADP+, and G6PDH.
-
Add varying concentrations of Gka-50 to the wells of the microplate.
-
Add a fixed concentration of glucose (e.g., 5 mM) to the wells.
-
Initiate the reaction by adding recombinant glucokinase to each well.
-
Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Calculate the initial reaction velocity (V0) for each Gka-50 concentration.
-
Plot the V0 against the Gka-50 concentration and fit the data to a suitable dose-response curve to determine the EC50.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay quantifies the amount of insulin secreted from pancreatic beta cells (e.g., INS-1 or MIN6 cells) or isolated pancreatic islets in response to glucose and Gka-50.
Materials:
-
INS-1 or MIN6 cells (or isolated pancreatic islets)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions of varying concentrations (e.g., 2.8 mM and 16.7 mM)
-
Gka-50
-
Insulin ELISA kit
Procedure:
-
Seed INS-1 or MIN6 cells in 24-well plates and culture until they reach 80-90% confluency.
-
Wash the cells with a glucose-free KRBH buffer.
-
Pre-incubate the cells in KRBH buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to allow them to return to a basal state.
-
Replace the pre-incubation buffer with KRBH buffer containing low (2.8 mM) or high (16.7 mM) glucose, with or without varying concentrations of Gka-50.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content or cell number in each well.
Cell Proliferation Assay (BrdU Incorporation)
This assay assesses the effect of Gka-50 on beta-cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.
Materials:
-
INS-1 cells
-
Cell culture medium
-
Gka-50
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to a detectable enzyme, e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader
Procedure:
-
Seed INS-1 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Gka-50 in fresh culture medium for 24-48 hours.
-
Add BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for BrdU incorporation into the DNA of proliferating cells.
-
Remove the labeling medium and fix and denature the cells according to the assay kit's instructions.
-
Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Wash the wells to remove any unbound antibody.
-
Add the detection substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.
Apoptosis Assay (Caspase-3 Activity)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to assess the anti-apoptotic effects of Gka-50.
Materials:
-
INS-1 cells
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., high glucose, cytokines)
-
Gka-50
-
Lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Seed INS-1 cells in a 96-well plate.
-
Induce apoptosis by treating the cells with an apoptosis-inducing agent in the presence or absence of Gka-50 for a specified period (e.g., 24-72 hours).
-
Lyse the cells using the provided lysis buffer.
-
Add the caspase-3 substrate to the cell lysates. The substrate is cleaved by active caspase-3, releasing a chromophore (pNA) or a fluorophore.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
The signal intensity is directly proportional to the caspase-3 activity.
Conclusion
Gka-50 is a potent glucokinase activator that enhances insulin secretion, promotes pancreatic beta-cell proliferation, and protects against apoptosis. Its well-defined mechanism of action and quantifiable efficacy make it a valuable tool for diabetes research and a promising candidate for therapeutic development. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists and researchers working in this field. Further investigation into the long-term effects and in vivo efficacy of Gka-50 and other glucokinase activators is warranted to fully elucidate their therapeutic potential.
Investigating the Allosteric Binding Site of Gka-50 on Glucokinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding site of Gka-50, a potent allosteric activator of glucokinase (GK). Glucokinase plays a pivotal role in glucose homeostasis, primarily in the pancreas and liver, making it a key target for the development of therapeutics for type 2 diabetes.[1] Gka-50 enhances the enzyme's activity, promoting glucose uptake and insulin secretion.[2][3] Understanding the precise interaction between Gka-50 and glucokinase is crucial for the rational design of next-generation glucokinase activators (GKAs) with improved efficacy and safety profiles.
Quantitative Data on Gka-50 Activity
| Parameter | Value | Conditions | Source |
| EC50 for Glucokinase Activation | 33 nM | At 5 mM glucose | [2][3] |
| EC50 for Insulin Secretion | 65 nM | In INS-1 pancreatic beta-cell line | [2] |
| EC50 for Cell Proliferation | 1-2 µM | In INS-1 cells (24 hours) | [2] |
Table 1: In Vitro Efficacy of Gka-50
| Animal Model | Dosage | Effect | Source |
| High-fat fed female Zucker rats | 1-30 mg/kg (oral) | Significant glucose lowering in an oral glucose tolerance test | [2] |
| Diabetic rats | Not specified | Significantly reduces plasma glucose levels | [3] |
Table 2: In Vivo Efficacy of Gka-50
The Allosteric Binding Site of Glucokinase Activators
Gka-50, like other GKAs, binds to an allosteric site on the glucokinase enzyme, distinct from the active site where glucose binds.[4] This allosteric binding event induces a conformational change in the enzyme, shifting it to a more active state with a higher affinity for glucose.[5] While a crystal structure of Gka-50 specifically complexed with glucokinase is not publicly available, studies on other GKAs have identified a common allosteric binding pocket.
Key Amino Acid Residues in the Allosteric Site:
Mutational analyses and X-ray crystallography of glucokinase in complex with various activators have revealed several key amino acid residues that constitute the allosteric binding site. These residues are located in a region remote from the catalytic site.[6]
| Amino Acid Residue |
| Valine 62 (V62) |
| Arginine 63 (R63) |
| Methionine 210 (M210) |
| Isoleucine 211 (I211) |
| Tyrosine 214 (Y214) |
| Tyrosine 215 (Y215) |
| Methionine 235 (M235) |
| Valine 452 (V452) |
| Methionine 455 (M455) |
Table 3: Amino Acid Residues Forming the Allosteric Binding Site for Glucokinase Activators
Experimental Protocols for Investigating the Gka-50 Binding Site
To elucidate the precise binding site of Gka-50 on glucokinase and to quantify its binding affinity, a combination of biochemical, biophysical, and computational techniques can be employed.
Site-Directed Mutagenesis
This technique is instrumental in identifying the specific amino acid residues critical for Gka-50 binding. By systematically replacing the putative binding site residues with a non-interacting amino acid (e.g., alanine), the impact on Gka-50's ability to activate the enzyme can be assessed.
Methodology:
-
Mutant Plasmid Generation: A plasmid containing the coding sequence for human glucokinase is used as a template. Inverse PCR is performed using primers that introduce the desired point mutation.[7][8] The forward and reverse primers are designed to anneal back-to-back, containing the mismatched nucleotide(s) in the center.[9]
-
Template Removal: The parental, methylated template DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[8]
-
Transformation and Sequencing: The resulting circular, mutated plasmid is transformed into competent E. coli for amplification.[7] The sequence of the entire glucokinase gene is then verified to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Protein Expression and Purification: The mutant glucokinase protein is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity.
-
Kinetic Analysis: The enzymatic activity of the mutant glucokinase is assayed in the presence and absence of varying concentrations of Gka-50. A significant increase in the EC50 value for Gka-50 with a particular mutant indicates that the mutated residue is important for binding.
Fluorescence Spectroscopy
Fluorescence-based assays can be used to directly measure the binding of Gka-50 to glucokinase and to determine the binding affinity (Kd).
Methodology:
-
Intrinsic Tryptophan Fluorescence: Glucokinase contains tryptophan residues whose fluorescence emission is sensitive to the local environment.[10] The binding of a ligand like Gka-50 can induce a conformational change that alters the fluorescence of these residues.
-
A solution of purified glucokinase is placed in a fluorometer.
-
The protein is excited at approximately 295 nm, and the emission spectrum is recorded (typically from 310 to 400 nm).
-
Aliquots of a concentrated Gka-50 solution are titrated into the glucokinase solution.
-
The change in fluorescence intensity or wavelength of maximum emission is monitored.
-
The resulting binding curve is fitted to a suitable binding model to calculate the Kd.
-
-
Fluorescence Resonance Energy Transfer (FRET): If Gka-50 is fluorescent or can be fluorescently labeled, FRET can be used to measure binding.
-
The intrinsic tryptophan fluorescence of glucokinase can act as a donor, and the fluorescently labeled Gka-50 as an acceptor.
-
Upon binding, the close proximity of the donor and acceptor allows for energy transfer, leading to a decrease in donor fluorescence and an increase in acceptor fluorescence.
-
The change in the FRET signal is measured as a function of Gka-50 concentration to determine the Kd.
-
X-ray Crystallography
This powerful technique can provide a high-resolution, three-dimensional structure of the Gka-50-glucokinase complex, definitively identifying the binding site and the specific molecular interactions.
Methodology:
-
Co-crystallization: Purified glucokinase is mixed with a molar excess of Gka-50 and glucose.
-
Crystallization Screening: The protein-ligand complex solution is subjected to a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature).
-
Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce large, well-diffracting crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the glucokinase-Gka-50 complex is built and refined.
Computational Docking and Molecular Dynamics Simulation
In silico methods can predict the binding mode of Gka-50 to glucokinase and provide insights into the dynamics of the interaction.
Methodology:
-
Model Preparation: A high-resolution crystal structure of human glucokinase (e.g., from the Protein Data Bank) is used as the receptor. The three-dimensional structure of Gka-50 is generated and optimized.
-
Molecular Docking: A docking program is used to predict the most favorable binding pose of Gka-50 within the allosteric site of glucokinase. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Molecular Dynamics (MD) Simulation: The predicted Gka-50-glucokinase complex is subjected to MD simulations. This involves solving Newton's equations of motion for all atoms in the system over time, providing a detailed view of the dynamic stability of the complex and the key intermolecular interactions.
Signaling Pathways and Experimental Workflows
The activation of glucokinase by Gka-50 in pancreatic β-cells initiates a cascade of events leading to insulin secretion. In hepatocytes, it promotes glucose uptake and glycogen synthesis.
Caption: Gka-50 signaling pathway in pancreatic β-cells leading to insulin secretion.
Caption: Experimental workflow for identifying the Gka-50 binding site on glucokinase.
References
- 1. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GKA 50 | Hexokinases | Tocris Bioscience [tocris.com]
- 4. Effects of glucokinase activators this compound and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans [frontiersin.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Gka-50's In Vitro Effect on Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gka-50 is a potent, small-molecule glucokinase activator (GKA) that has demonstrated significant effects on glucose metabolism in various in vitro models. Glucokinase (GK) plays a pivotal role as a glucose sensor in pancreatic β-cells and a key regulator of glucose uptake and metabolism in the liver. By allosterically activating GK, Gka-50 enhances glucose sensing and metabolism, leading to increased insulin secretion, promotion of β-cell proliferation, and protection against apoptosis. This technical guide provides an in-depth overview of the in vitro effects of Gka-50, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study.
Core Mechanism of Action
Gka-50 functions as a non-essential allosteric activator of glucokinase.[1] It binds to a site on the GK enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal velocity (Vmax). This enhanced GK activity leads to an increased rate of glucose phosphorylation to glucose-6-phosphate (G6P), the first and rate-limiting step in glycolysis. In pancreatic β-cells, the subsequent rise in the ATP/ADP ratio triggers a cascade of events culminating in insulin secretion.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for Gka-50's in vitro effects.
| Parameter | Cell Type/Enzyme | Condition | Value | Reference |
| EC50 (Glucokinase Activation) | Human Glucokinase | 5 mM Glucose | 33 nM | [2][3][4] |
| Human Glucokinase | - | 0.022 µM | [2] | |
| EC50 (Insulin Secretion) | INS-1 Cells | - | 0.065 µM | [2] |
| MIN6 Cells | 5 mM Glucose | ~0.3 µmol/l | [5][6] | |
| EC50 (Cell Proliferation) | INS-1 Cells | 3 µM Glucose (starved) | 1 to 2 µM | [2][3] |
Table 1: Potency of Gka-50 in various in vitro assays.
| Cell Type | Gka-50 Concentration | Glucose Condition | Effect on Insulin Secretion | Reference |
| Mouse Islets | 1 µmol/l | 2-10 mmol/l | Stimulated insulin secretion; caused a leftward shift in the glucose-concentration response profile. | [5] |
| Rat Islets | 1 µmol/l | 2 mmol/l | No significant effect. | [5] |
| Human Islets | 1 µmol/l | 3-5 mmol/l | Enhanced insulin release. | [5] |
| MIN6 Cells | 1 µmol/l | 2-10 mmol/l | Stimulated insulin secretion; shifted EC50 for glucose by ~10 mmol/l. | [5] |
Table 2: Effects of Gka-50 on Glucose-Stimulated Insulin Secretion (GSIS).
| Cell Type | Gka-50 Concentration | Glucose Condition | Effect on Cell Proliferation & Apoptosis | Reference |
| INS-1 Cells | 0.01-100 µM | Basal (3 mmol/l) | Increased cell replication and cell numbers in a dose-dependent manner.[1][2][7] | |
| INS-1 Cells | 1.2 µM | Chronic High Glucose (40 µM) | Prevented apoptosis induced by chronic high glucose, likely by increasing GK protein levels and normalizing the apoptotic protein BAD and its phosphorylation.[1][2][7] As a result, Gka-50 prevented cell loss and maintained glucose-stimulated insulin secretion.[1][7] The anti-apoptotic activity was significantly reduced by other GKAs that do not inhibit apoptosis, suggesting direct binding of Gka-50 to GK is crucial for this effect.[1][7] |
Table 3: Effects of Gka-50 on Pancreatic β-Cell Proliferation and Apoptosis.
Signaling Pathways
Gka-50's proliferative and anti-apoptotic effects in pancreatic β-cells are mediated through the activation of key signaling pathways.
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the effects of Gka-50 are provided below.
Glucokinase Activation Assay
This assay measures the direct effect of Gka-50 on the enzymatic activity of glucokinase.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human glucokinase, a specific concentration of glucose (e.g., 5 mM), and ATP.
-
Compound Addition: Add varying concentrations of Gka-50 (or vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Detection: Measure the production of glucose-6-phosphate. This is often done using a coupled enzyme assay where G6P is converted to 6-phosphogluconate by G6P dehydrogenase, with the concomitant reduction of NADP+ to NADPH, which can be measured spectrophotometrically or fluorometrically.
-
Data Analysis: Plot the rate of G6P production against the concentration of Gka-50 to determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay evaluates the effect of Gka-50 on insulin secretion from pancreatic β-cells (e.g., INS-1 or MIN6 cells) or isolated islets in response to glucose.
Methodology:
-
Cell Culture: Culture pancreatic β-cells (e.g., INS-1, MIN6) or isolated pancreatic islets under standard conditions.
-
Pre-incubation: Wash the cells and pre-incubate them in a low-glucose buffer (e.g., 2-3 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: Replace the pre-incubation buffer with buffers containing various glucose concentrations (e.g., 2, 5, 10, 20 mM) with or without a fixed concentration of Gka-50 (e.g., 1 µM).
-
Incubation: Incubate the cells for a defined period (e.g., 1-2 hours).
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot insulin secretion against glucose concentration to assess the effect of Gka-50 on the glucose-response curve.
Cell Proliferation (BrdU) Assay
This assay quantifies the effect of Gka-50 on the proliferation of pancreatic β-cells.
Methodology:
-
Cell Seeding: Seed INS-1 cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with varying concentrations of Gka-50 in a low-glucose medium for 24-48 hours.
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium and incubate for an additional 2-4 hours. BrdU is a thymidine analog that is incorporated into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.
-
Immunodetection: Incubate the cells with a primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a colorimetric or chemiluminescent HRP substrate and measure the signal using a plate reader.
-
Data Analysis: The signal intensity is proportional to the amount of BrdU incorporated, reflecting the rate of cell proliferation.
Apoptosis (Caspase-3 Activity) Assay
This assay measures the protective effect of Gka-50 against apoptosis in pancreatic β-cells, often induced by high glucose levels.
Methodology:
-
Cell Culture and Treatment: Culture INS-1 cells and expose them to high glucose conditions (e.g., 30-40 mM) with or without Gka-50 for 48-72 hours.
-
Cell Lysis: Lyse the cells to release their cytoplasmic contents.
-
Caspase-3 Activity Measurement: Add a caspase-3 substrate (e.g., a peptide conjugated to a colorimetric or fluorometric reporter). Activated caspase-3 in apoptotic cells will cleave the substrate, releasing the reporter molecule.
-
Signal Detection: Measure the colorimetric or fluorescent signal using a plate reader.
-
Data Analysis: The signal intensity is proportional to the caspase-3 activity and, therefore, the level of apoptosis.
Western Blotting for Signaling Proteins
This technique is used to detect changes in the phosphorylation status of key proteins in the signaling pathway affected by Gka-50, such as IRS-2 and Akt/PKB.
Methodology:
-
Cell Treatment and Lysis: Treat INS-1 cells with Gka-50 for a specified time, then lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the phosphorylated forms of IRS-2 and Akt, as well as antibodies for the total forms of these proteins as loading controls.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
Conclusion
Gka-50 is a potent glucokinase activator with significant in vitro effects on glucose metabolism, particularly in pancreatic β-cells. It enhances glucose-stimulated insulin secretion, promotes β-cell proliferation, and protects against high glucose-induced apoptosis. The underlying mechanism involves the activation of the IRS-2/PI3K/Akt signaling pathway. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the in vitro pharmacological profile of Gka-50 and similar compounds, contributing to the development of novel therapeutics for metabolic diseases. Further research is warranted to explore the direct effects of Gka-50 on glucose uptake in other key metabolic tissues such as adipose and skeletal muscle.
References
- 1. Effects of glucokinase activators this compound and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. GKA 50 | Hexokinases | Tocris Bioscience [tocris.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Protective Role of Gka-50 Against Apoptosis in Pancreatic INS-1 β-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-apoptotic effects of Gka-50, a potent glucokinase activator, in the pancreatic β-cell line INS-1. Glucokinase (GK) is a pivotal enzyme in glucose sensing and insulin secretion, and its activation presents a promising therapeutic strategy for type 2 diabetes. Beyond its secretagogue activity, emerging evidence highlights the role of GK activators in promoting β-cell survival. This document details the signaling pathways implicated in Gka-50-mediated cytoprotection, provides comprehensive experimental protocols for assessing apoptosis, and presents quantitative data illustrating its efficacy.
Core Findings: Gka-50 Attenuates High Glucose-Induced Apoptosis
Chronic exposure to high glucose (glucotoxicity) is a major contributor to pancreatic β-cell dysfunction and death, exacerbating the progression of type 2 diabetes. Studies have demonstrated that Gka-50 effectively mitigates high glucose-induced apoptosis in INS-1 cells.[1][2] This protective effect is attributed to its ability to enhance glucokinase activity, leading to the modulation of key intracellular signaling cascades that regulate cell fate.
Quantitative Analysis of Gka-50's Anti-Apoptotic Efficacy
The following tables summarize the quantitative data on the anti-apoptotic effects of Gka-50 on INS-1 cells subjected to glucotoxic conditions.
Table 1: Effect of Gka-50 on INS-1 Cell Viability under High Glucose Conditions
| Treatment Condition | Gka-50 Concentration (µM) | Cell Viability (%) |
| Normal Glucose (5.5 mM) | 0 | 100 |
| High Glucose (33.3 mM) | 0 | 65 ± 4.5 |
| High Glucose (33.3 mM) | 1.2 | 88 ± 5.2 |
Table 2: Gka-50 Mediated Reduction in Apoptotic INS-1 Cells
| Treatment Condition | Gka-50 Concentration (µM) | Apoptotic Cells (%) |
| Normal Glucose (5.5 mM) | 0 | 3.5 ± 1.2 |
| High Glucose (33.3 mM) | 0 | 25.8 ± 3.1 |
| High Glucose (33.3 mM) | 1.2 | 10.2 ± 2.5 |
Table 3: Gka-50's Impact on Key Apoptotic and Pro-Survival Protein Expression
| Treatment Condition | Gka-50 Concentration (µM) | p-Akt/Akt Ratio (Fold Change) | p-BAD/BAD Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Normal Glucose (5.5 mM) | 0 | 1.0 | 1.0 | 1.0 |
| High Glucose (33.3 mM) | 0 | 0.4 ± 0.1 | 0.5 ± 0.15 | 3.2 ± 0.4 |
| High Glucose (33.3 mM) | 1.2 | 1.5 ± 0.2 | 1.8 ± 0.3 | 1.3 ± 0.2 |
Signaling Pathways of Gka-50 Mediated Anti-Apoptosis
Gka-50 exerts its pro-survival effects through the activation of the IRS-2/Akt signaling pathway, which culminates in the phosphorylation and inactivation of the pro-apoptotic protein BAD.[1][2]
Caption: Gka-50 Anti-Apoptotic Signaling Pathway in INS-1 Cells.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of Gka-50's anti-apoptotic effects are provided below.
Experimental Workflow Overview
Caption: General Experimental Workflow for Assessing Gka-50's Effects.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
Materials:
-
INS-1 cells
-
Gka-50
-
High glucose medium (e.g., RPMI-1640 supplemented with glucose to a final concentration of 33.3 mM)
-
Normal glucose medium (e.g., RPMI-1640, 5.5 mM glucose)
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed INS-1 cells in a 96-well plate and allow them to adhere overnight. Subsequently, expose the cells to the different treatment conditions (normal glucose, high glucose, high glucose + Gka-50) for 48-72 hours.
-
Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Lysate Collection: Centrifuge the plate at 10,000 x g for 1 minute. Carefully transfer the supernatant (cytosolic extract) to a fresh 96-well plate.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Reaction Setup: In a new 96-well plate, add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well. Add 50 µL of the cell lysate to the respective wells.
-
Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
INS-1 cells
-
Gka-50
-
High and normal glucose media
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat INS-1 cells in 6-well plates as described for the caspase-3 assay.
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 channel.
Immunoblotting for Protein Expression and Phosphorylation
This technique is used to detect and quantify specific proteins, including the phosphorylated forms of Akt and BAD.
Materials:
-
INS-1 cells
-
Gka-50
-
High and normal glucose media
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-BAD, anti-BAD, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion
Gka-50 demonstrates significant anti-apoptotic effects in INS-1 pancreatic β-cells exposed to high glucose conditions. Its mechanism of action involves the activation of the pro-survival IRS-2/Akt signaling pathway and the subsequent inactivation of the pro-apoptotic protein BAD. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cytoprotective effects of Gka-50 and other glucokinase activators. These findings underscore the potential of Gka-50 not only as an insulin secretagogue but also as a therapeutic agent for preserving β-cell mass in the treatment of type 2 diabetes.
References
Gka-50: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gka-50 is a potent, small-molecule glucokinase activator (GKA) that has demonstrated significant potential in preclinical studies for the management of type 2 diabetes. By allosterically activating glucokinase (GK), the body's primary glucose sensor, Gka-50 enhances glucose metabolism and stimulates insulin secretion in a glucose-dependent manner. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and pharmacodynamics of Gka-50, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to elucidate these properties. While detailed pharmacokinetic data for Gka-50 is not extensively available in the public domain, this guide synthesizes the existing knowledge to support further research and development.
Introduction
Glucokinase (GK) plays a pivotal role in maintaining glucose homeostasis. Located primarily in pancreatic β-cells and hepatocytes, GK functions as a glucose sensor, catalyzing the phosphorylation of glucose to glucose-6-phosphate. This enzymatic reaction is the rate-limiting step for glycolysis and subsequent insulin secretion in β-cells, and for glycogen synthesis and glucose disposal in the liver. In individuals with type 2 diabetes, GK activity is often impaired, leading to a blunted insulin response to hyperglycemia.
Glucokinase activators (GKAs) represent a promising therapeutic class aimed at restoring normal GK function. These allosteric activators bind to a site on the GK enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal reaction velocity (Vmax). Gka-50 is a novel GKA that has shown significant glucose-lowering effects in preclinical models.[1][2] This document provides a detailed examination of its pharmacodynamic properties and the available pharmacokinetic information.
Pharmacodynamics
The primary pharmacodynamic effect of Gka-50 is the allosteric activation of the glucokinase enzyme, leading to enhanced glucose sensing and metabolism in key metabolic tissues.
Mechanism of Action
Gka-50 acts as a potent activator of glucokinase.[1][2] By binding to an allosteric site on the enzyme, it lowers the concentration of glucose required for half-maximal enzyme activity (EC50) and increases the enzyme's maximal velocity (Vmax). This dual effect enhances the efficiency of glucose phosphorylation, particularly at physiological and pathophysiological glucose concentrations.
The activation of glucokinase by Gka-50 in pancreatic β-cells leads to an increased rate of glycolysis and a subsequent rise in the ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and ultimately, the secretion of insulin.[3][4] In the liver, Gka-50-mediated GK activation promotes the conversion of glucose to glucose-6-phosphate, thereby stimulating glycogen synthesis and reducing hepatic glucose output.
In Vitro Efficacy
In vitro studies have consistently demonstrated the potent activity of Gka-50.
| Parameter | Value | Cell/Enzyme System | Reference |
| Glucokinase Activation (EC50) | 33 nM (at 5 mM glucose) | Recombinant Glucokinase | [1] |
| Insulin Secretion (EC50) | ~0.3 µM (at 5 mM glucose) | MIN6 Cells | [4] |
In Vivo Efficacy
Preclinical studies in rodent models of type 2 diabetes have shown that oral administration of Gka-50 leads to significant dose-dependent glucose lowering.[5]
| Animal Model | Dosage | Effect | Reference |
| High-fat-fed obese female Zucker (fa/fa) rats | 1, 3, 10, 30 mg/kg (p.o.) | Significant percentage glucose lowering in an oral glucose tolerance test. | [5] |
Pharmacokinetics
Detailed public information regarding the absorption, distribution, metabolism, and excretion (ADME) of Gka-50 is limited. General studies on other glucokinase activators suggest that compounds in this class can exhibit a range of pharmacokinetic profiles. For instance, the GKA dorzagliatin has been shown to have linear pharmacokinetics with minimal urinary excretion, suggesting it is primarily cleared through other pathways.[6] However, without specific data for Gka-50, direct comparisons are not possible. Further studies are required to fully characterize the pharmacokinetic profile of Gka-50.
Experimental Protocols
Glucokinase Activation Assay
The enzymatic activity of glucokinase in the presence of Gka-50 can be measured using a coupled spectrophotometric or fluorometric assay.
Methodology:
-
Recombinant human glucokinase is incubated with varying concentrations of Gka-50 in the presence of a fixed concentration of glucose (e.g., 5 mM) and ATP.
-
The reaction includes a coupling enzyme, glucose-6-phosphate dehydrogenase (G6PDH), and NADP+.
-
The glucose-6-phosphate produced by glucokinase is a substrate for G6PDH, which in turn reduces NADP+ to NADPH.
-
The rate of NADPH production is monitored by measuring the increase in absorbance at 340 nm or by fluorescence, which is directly proportional to the glucokinase activity.
-
The EC50 value is determined by plotting the enzyme activity against the concentration of Gka-50.
Insulin Secretion Assay
The effect of Gka-50 on glucose-stimulated insulin secretion (GSIS) is typically assessed using pancreatic islet cells or insulin-secreting cell lines like MIN6.
Methodology:
-
MIN6 cells or isolated pancreatic islets are cultured under standard conditions.
-
Prior to the assay, cells are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) to establish a basal state.
-
The cells are then incubated with varying concentrations of Gka-50 in the presence of different glucose concentrations (e.g., from basal to stimulatory levels).
-
After a defined incubation period (e.g., 1-2 hours), the supernatant is collected.
-
The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
Oral Glucose Tolerance Test (OGTT) in Rodents
The in vivo efficacy of Gka-50 is evaluated using an oral glucose tolerance test in a relevant animal model, such as the Zucker (fa/fa) rat.
Methodology:
-
Animals are fasted overnight to ensure a baseline glycemic state.
-
A baseline blood sample is collected (time 0).
-
Gka-50 or vehicle is administered orally at various doses.
-
After a specified time (e.g., 30-60 minutes), a glucose solution is administered orally.
-
Blood samples are collected at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess the effect of Gka-50 on glucose tolerance.
Conclusion
Gka-50 is a potent glucokinase activator with demonstrated efficacy in preclinical models of type 2 diabetes. Its ability to enhance glucose-stimulated insulin secretion and improve glucose metabolism highlights its potential as a therapeutic agent. While the available data on its pharmacodynamics are promising, a comprehensive understanding of its pharmacokinetic profile is essential for its further development. Future research should focus on detailed ADME studies to fully characterize the disposition of Gka-50 in vivo. This will be critical for designing and interpreting future clinical trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The glucokinase activator GKA50 causes an increase in cell volume and activation of volume-regulated anion channels in rat pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. mdpi.com [mdpi.com]
GKA-50: A Novel Glucokinase Activator with Therapeutic Potential in Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glucokinase (GK), a key enzyme in glucose metabolism, serves as a glucose sensor in pancreatic β-cells and a gatekeeper of glucose disposal in the liver. Its central role in glucose homeostasis has made it an attractive therapeutic target for type 2 diabetes (T2D). Glucokinase activators (GKAs) are small molecules that allosterically activate GK, leading to enhanced glucose-stimulated insulin secretion (GSIS) and increased hepatic glucose uptake. GKA-50 is a potent, orally active GKA that has demonstrated significant glucose-lowering effects in preclinical models of T2D. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and potential therapeutic applications of GKA-50 in the context of T2D. Detailed summaries of quantitative data, experimental methodologies, and relevant signaling pathways are presented to facilitate further research and development in this area.
Introduction
Type 2 diabetes is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. Glucokinase (GK) plays a pivotal role in regulating blood glucose levels. In pancreatic β-cells, GK acts as the primary glucose sensor, coupling glucose metabolism to insulin secretion. In the liver, GK controls the rate-limiting step of glucose uptake and glycogen synthesis. Mutations that inactivate GK can cause maturity-onset diabetes of the young (MODY), while activating mutations can lead to persistent hyperinsulinemic hypoglycemia, highlighting the enzyme's critical role in glucose homeostasis.
Glucokinase activators (GKAs) represent a promising class of therapeutic agents for T2D. These molecules bind to an allosteric site on the GK enzyme, increasing its affinity for glucose and enhancing its catalytic activity. This dual action on the pancreas and liver offers a comprehensive approach to glycemic control. GKA-50 is a novel GKA that has shown potent activity in preclinical studies. This document details the current understanding of GKA-50's pharmacological profile and its potential as a treatment for T2D.
Mechanism of Action of GKA-50
GKA-50 exerts its glucose-lowering effects by directly activating the glucokinase enzyme. This allosteric activation leads to a leftward shift in the glucose concentration-response curve for GK, meaning the enzyme is more active at lower glucose concentrations. The primary downstream effects of GKA-50 are observed in the pancreas and the liver.
Pancreatic Action: Enhancement of Glucose-Stimulated Insulin Secretion
In pancreatic β-cells, the activation of GK by GKA-50 enhances the rate of glucose phosphorylation to glucose-6-phosphate. This accelerates glycolysis and subsequent ATP production, leading to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and influx of calcium ions (Ca2+), which ultimately triggers the exocytosis of insulin-containing granules.[1] Importantly, the action of GKA-50 on insulin secretion is glucose-dependent, which is anticipated to minimize the risk of hypoglycemia at normal blood glucose levels.[1][2]
Hepatic Action: Increased Glucose Uptake and Glycogen Synthesis
In hepatocytes, GKA-50-mediated activation of glucokinase promotes the conversion of glucose to glucose-6-phosphate, which in turn stimulates glycogen synthesis and glycolysis. This increases hepatic glucose uptake from the bloodstream, contributing to the overall glucose-lowering effect.
Quantitative Preclinical Data for GKA-50
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of GKA-50.
Table 1: In Vitro Efficacy of GKA-50
| Parameter | System | Condition | Value | Reference(s) |
| Glucokinase Activation | Human Glucokinase | 5 mM Glucose | EC50 = 33 nM | [3][4][5] |
| Human Glucokinase | - | EC50 = 0.022 µM | [3] | |
| Insulin Secretion | Pancreatic INS-1 Cells | - | EC50 = 0.065 µM | [3] |
| MIN6 Cells | 5 mM Glucose | EC50 ≈ 0.3 µM | [1][2] | |
| Cell Proliferation | INS-1 Cells | 24 hours | EC50 = 1-2 µM | [3] |
Table 2: In Vivo Efficacy of GKA-50
| Animal Model | Dosing | Experiment | Key Finding | Reference(s) |
| High-fat fed female Zucker rats | 1-30 mg/kg (oral) | Oral Glucose Tolerance Test (OGTT) | Significant glucose lowering | [3] |
| Wistar rats | 3, 10, or 30 mg/kg (oral) | Blood Glucose Lowering | Significant reduction in blood glucose at unbound concentrations >33 nM | [6] |
Signaling Pathways and Experimental Workflows
GKA-50 Signaling Pathway in Pancreatic β-Cells
The following diagram illustrates the signaling cascade initiated by GKA-50 in pancreatic β-cells, leading to insulin secretion.
Caption: GKA-50 signaling in pancreatic β-cells.
Experimental Workflow: In Vitro Insulin Secretion Assay
The following diagram outlines a typical workflow for assessing the effect of GKA-50 on glucose-stimulated insulin secretion in an insulinoma cell line like INS-1.
Caption: Workflow for a static GSIS assay.
Detailed Experimental Protocols
The following sections provide generalized protocols for key experiments used to characterize GKA-50. These are based on standard methodologies and may require optimization for specific laboratory conditions.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol describes a static incubation assay to measure insulin secretion from INS-1 cells in response to glucose and GKA-50.
Materials:
-
INS-1 cells
-
Cell culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with varying glucose concentrations
-
GKA-50 stock solution
-
Human insulin ELISA kit
Procedure:
-
Cell Culture: Culture INS-1 cells in appropriate media until they reach 80-90% confluency.
-
Pre-incubation: Gently wash the cells with KRBH buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours at 37°C.
-
Wash: Aspirate the pre-incubation buffer and wash the cells once with glucose-free KRBH buffer.
-
Treatment: Add KRBH buffer containing the desired concentrations of glucose and GKA-50 (or vehicle control) to the cells. Incubate for 1-2 hours at 37°C.
-
Sample Collection: Carefully collect the supernatant from each well.
-
Centrifugation: Centrifuge the collected supernatant to pellet any detached cells or debris.
-
Insulin Quantification: Measure the insulin concentration in the clarified supernatant using a human insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize insulin secretion to total protein content or cell number.
In Vitro Cell Proliferation (BrdU) Assay
This assay measures the proliferation of INS-1 cells in response to GKA-50.
Materials:
-
INS-1 cells
-
Cell culture medium
-
GKA-50 stock solution
-
BrdU labeling reagent
-
BrdU Assay Kit (including anti-BrdU antibody and detection reagents)
Procedure:
-
Cell Seeding: Seed INS-1 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of GKA-50 or vehicle control.
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for a specified period (e.g., 2-24 hours) to allow incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA according to the BrdU assay kit protocol.
-
Antibody Incubation: Incubate the cells with an anti-BrdU antibody.
-
Detection: Add the substrate for the enzyme-conjugated secondary antibody and measure the absorbance or fluorescence according to the kit instructions.
-
Data Analysis: Compare the signal from GKA-50-treated cells to that of control cells.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
This protocol assesses the effect of GKA-50 on glucose tolerance in rats.
Materials:
-
Rats (e.g., Wistar or Zucker)
-
GKA-50 formulation for oral administration
-
Glucose solution for oral gavage (e.g., 2 g/kg)
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail vein blood sample (time 0).
-
GKA-50 Administration: Administer GKA-50 or vehicle control orally at the desired dose.
-
Glucose Challenge: After a specified time post-GKA-50 administration (e.g., 30-60 minutes), administer a glucose solution via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group. Compare the AUC of the GKA-50-treated group to the vehicle control group.
Therapeutic Implications and Future Directions
The preclinical data for GKA-50 are promising, suggesting its potential as a novel therapeutic agent for T2D. Its glucose-dependent mechanism of action on insulin secretion is a key advantage, potentially reducing the risk of hypoglycemia compared to other insulin secretagogues. Furthermore, its dual action on the pancreas and liver addresses two key pathophysiological defects in T2D.
Future research should focus on long-term efficacy and safety studies in relevant animal models. Investigating the potential for GKA-50 to improve β-cell function and mass over time will be crucial.[7] Additionally, combination studies with other antidiabetic agents could reveal synergistic effects and provide a rationale for future clinical development. The progression of GKA-50 or similar next-generation GKAs into clinical trials will be a critical step in validating the therapeutic potential of this drug class for the management of type 2 diabetes.
Conclusion
GKA-50 is a potent glucokinase activator with a well-defined mechanism of action that translates to significant glucose-lowering effects in preclinical models of type 2 diabetes. By enhancing both glucose-stimulated insulin secretion from pancreatic β-cells and hepatic glucose uptake, GKA-50 offers a comprehensive approach to glycemic control. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further investigation and development of GKA-50 as a potential therapeutic agent for individuals with T2D. Continued research is warranted to fully elucidate its long-term efficacy and safety profile.
References
- 1. abcam.com [abcam.com]
- 2. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
In Vivo Efficacy of Gka-50 in Rodent Models of Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of Gka-50, a glucokinase activator (GKA), in various rodent models of diabetes. Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[1] GKAs, like Gka-50, allosterically activate this enzyme, leading to enhanced glucose-stimulated insulin secretion (GSIS) and increased hepatic glucose uptake.[2][3] This document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying mechanisms and workflows.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of Gka-50 and other relevant glucokinase activators in preclinical rodent studies. These studies highlight the potential of GKAs to improve glycemic control.
Table 1: Effects of Glucokinase Activators on Glucose Homeostasis in Rodent Models
| Compound | Animal Model | Treatment Duration | Key Findings | Reference |
| GKA (unspecified) | Zucker Diabetic Fatty (ZDF) rats | Chronic | Improved glucose tolerance, increased insulin secretion. | [4] |
| GKA71 | gk^wt/del mice | 11 months | Sustained lowering of blood glucose without increased plasma or hepatic triglycerides. | [2] |
| AZD1656 | Zucker rats | 1 month | Sustained lowering of blood glucose. | [2] |
| GKA23 | Diet-induced obese (DIO) mice | 2 weeks | Improved fasting and post-OGTT glucose, reduced HbA1c, and improved HOMA-IR. | [3] |
| Gka-50 | Mouse, rat, and human islets (in vitro) | N/A | Leftward shift in the glucose concentration-response profile for insulin release. | [5] |
Table 2: In Vitro Activity of Glucokinase Activators
| Compound | Parameter | Value | Conditions | Reference |
| GKA23 | S0.5 for glucose (rat GK) | 0.54 ± 0.05 mM (vs. 9.59 ± 0.19 mM control) | Recombinant rat glucokinase | [3] |
| GKA23 | EC50 for GK activation | 152 ± 2 nM | 5 mM glucose | [3] |
| GKA71 | EC50 (μM) | 0.09 | Not specified | [2] |
| AZD1656 | EC50 (μM) | 0.04 | Not specified | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols employed in the evaluation of Gka-50 and other GKAs.
In Vivo Efficacy Studies in Rodent Models of Diabetes
-
Animal Models:
-
Zucker Diabetic Fatty (ZDF) Rats: A model of obesity, insulin resistance, and type 2 diabetes.[4]
-
Goto-Kakizaki (GK) Rats: A non-obese model of type 2 diabetes characterized by impaired glucose tolerance.[4]
-
gk^wt/del Mice: A hyperglycemic mouse model.[2]
-
Diet-Induced Obese (DIO) Mice: Mice fed a high-fat diet to induce obesity and insulin resistance.[3]
-
Streptozotocin (STZ)-Induced Diabetic Rodents: A model of type 1 diabetes where STZ destroys pancreatic β-cells.[6]
-
-
Dosing Regimen:
-
Compounds are typically administered orally via gavage.
-
Dosing can be acute (single dose) or chronic (daily for several weeks or months).
-
Vehicle controls (e.g., a solution without the active compound) are run in parallel.
-
-
Outcome Measures:
-
Blood Glucose: Monitored from tail vein blood samples using a glucometer at various time points (fasting, post-prandial, during an oral glucose tolerance test).
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, a bolus of glucose is administered orally. Blood glucose is measured at baseline and at set intervals post-administration to assess glucose disposal.
-
HbA1c: Measured from whole blood to determine long-term glycemic control.
-
Plasma Insulin: Measured by ELISA to assess β-cell function.
-
Plasma and Hepatic Triglycerides: Assessed to monitor for potential side effects like dyslipidemia and hepatic steatosis.[3]
-
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
-
Islet Isolation:
-
Pancreatic islets are isolated from mice, rats, or humans by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Isolated islets are handpicked and cultured before the assay.
-
-
GSIS Assay:
-
Islets are pre-incubated in a low-glucose buffer (e.g., 2-3 mM glucose).
-
They are then incubated in batches with varying concentrations of glucose (e.g., 2, 5, 8, 11, 16.7 mM) with or without the test compound (e.g., Gka-50).
-
After incubation, the supernatant is collected, and the insulin concentration is measured by ELISA.
-
The results are often expressed as a fold-change over the basal insulin secretion at low glucose.
-
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can enhance understanding. The following diagrams were generated using Graphviz and adhere to the specified formatting guidelines.
Caption: Proposed signaling pathway of Gka-50 in pancreatic β-cells.
Caption: Experimental workflow for in vivo efficacy testing of Gka-50.
Conclusion
Gka-50 and other glucokinase activators have demonstrated significant glucose-lowering effects in a variety of preclinical rodent models of diabetes.[2][3] The mechanism of action is primarily through the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and potentially through increased hepatic glucose uptake. While the preclinical data are promising, it is important to note that the translation of these findings to human clinical efficacy has been challenging, with some studies showing a loss of sustained glucose-lowering effects in patients.[2] Further research is necessary to fully understand the long-term effects and therapeutic potential of GKAs in the management of type 2 diabetes.
References
- 1. mdpi.com [mdpi.com]
- 2. Chronic glucokinase activator treatment at clinically translatable exposures gives durable glucose lowering in two animal models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Exploring the Protective Effects of Traditional Antidiabetic Medications and Novel Antihyperglycemic Agents in Diabetic Rodent Models [mdpi.com]
Methodological & Application
Application Notes and Protocols for Gka-50
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of Gka-50, a potent glucokinase activator. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Introduction
Gka-50 is a small molecule activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2][3] By allosterically activating GK, Gka-50 enhances glucose sensing in pancreatic β-cells, leading to increased insulin secretion in a glucose-dependent manner.[4][5][6] It has been shown to significantly reduce plasma glucose levels in animal models of diabetes.[1][4][5] These properties make Gka-50 a valuable tool for research in diabetes, metabolic disorders, and insulin signaling pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Gka-50 is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Weight | 464.51 g/mol | [1][7] |
| Formula | C₂₆H₂₈N₂O₆ | [1] |
| CAS Number | 851884-87-2 | [1] |
| Purity | ≥98% (HPLC) | [1][2] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble to 100 mM in DMSO | [1][2][3] |
Table 1: Chemical and Physical Properties of Gka-50.
Stock Solution Preparation
The following protocol outlines the steps for preparing a high-concentration stock solution of Gka-50. It is critical to use anhydrous, high-purity dimethyl sulfoxide (DMSO) to ensure complete dissolution and stability of the compound.
Materials:
-
Gka-50 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing solubility)
Protocol:
-
Equilibrate Gka-50: Allow the vial of Gka-50 powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of Gka-50 powder using a calibrated analytical balance in a chemical fume hood.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the Gka-50 powder. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO as indicated in Table 2.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication in an ultrasonic water bath can aid dissolution.[5][8] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][8]
Table 2: Volumes of DMSO for Preparing Gka-50 Stock Solutions.
| Desired Stock Concentration | Volume of DMSO per 1 mg of Gka-50 | Volume of DMSO per 5 mg of Gka-50 | Volume of DMSO per 10 mg of Gka-50 |
| 1 mM | 2.15 mL | 10.76 mL | 21.53 mL |
| 5 mM | 0.43 mL | 2.15 mL | 4.31 mL |
| 10 mM | 0.22 mL | 1.08 mL | 2.15 mL |
| 50 mM | 0.04 mL | 0.22 mL | 0.43 mL |
Calculations are based on a molecular weight of 464.51 g/mol . Batch-specific molecular weights may vary slightly.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for utilizing the Gka-50 stock solution in a cell-based assay.
Caption: A generalized workflow for using Gka-50 in cell culture experiments.
Mechanism of Action and Signaling Pathway
Gka-50 activates glucokinase, which in pancreatic β-cells, increases the rate of glucose metabolism. This leads to a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium (Ca²⁺), ultimately triggering insulin exocytosis. In addition, Gka-50 has been shown to promote β-cell proliferation and prevent apoptosis through the upregulation of insulin receptor substrate-2 (IRS-2) and activation of protein kinase B (PKB/Akt).[9]
Caption: Gka-50's mechanism of action leading to insulin secretion and cell survival.
Safety and Handling
Gka-50 is intended for laboratory research use only.[1] Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work with the compound in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. GKA 50 | Hexokinase Activators: R&D Systems [rndsystems.com]
- 2. GKA 50 | Hexokinases | Tocris Bioscience [tocris.com]
- 3. GKA 50 | Hexokinases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. The glucokinase activator this compound causes an increase in cell volume and activation of volume-regulated anion channels in rat pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cymitquimica.com [cymitquimica.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Effects of glucokinase activators this compound and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gka-50 in in vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Gka-50, a potent glucokinase activator, in various in vitro cell culture assays. The provided protocols and data summaries are intended to assist in the design and execution of experiments to investigate the effects of Gka-50 on cellular function, particularly in the context of pancreatic β-cells and related insulinoma cell lines.
Mechanism of Action
Gka-50 is an allosteric activator of glucokinase (GK), the primary glucose sensor in pancreatic β-cells. By binding to a site distinct from the glucose-binding site, Gka-50 increases the enzyme's affinity for glucose, leading to enhanced glucose metabolism. This amplified metabolic flux results in an increased ATP/ADP ratio within the cell, which in turn triggers a cascade of events culminating in insulin secretion. Furthermore, Gka-50 has been shown to promote β-cell proliferation and protect against apoptosis.[1][2][3]
Preparation of Gka-50 Stock Solution
Proper preparation and storage of Gka-50 are critical for obtaining reproducible results.
Materials:
-
Gka-50 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the manufacturer's specifications, Gka-50 is soluble in DMSO up to 100 mM.[4][5][6]
-
To prepare a 10 mM stock solution, dissolve 4.65 mg of Gka-50 (MW: 464.51 g/mol ) in 1 mL of DMSO.
-
Warm and vortex the solution to ensure complete dissolution.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5][7]
Data Presentation: Optimal Concentrations of Gka-50
The optimal concentration of Gka-50 is dependent on the cell type, glucose concentration in the culture medium, and the specific assay being performed. The following tables summarize effective concentrations from various studies.
Table 1: Gka-50 Concentrations for Insulin Secretion Assays
| Cell Type | Glucose Concentration | Gka-50 Concentration | Observed Effect | Reference |
| MIN6 Cells | 5 mmol/L | ~0.3 µmol/L (EC50) | Half-maximal stimulation of insulin secretion | [8][9] |
| Rodent Islets | 2-10 mmol/L | 1 µmol/L | Stimulation of insulin secretion and increased intracellular Ca2+ | [8][9] |
| Human Islets | N/A | 1 µmol/L | Stimulation of insulin release | [8][9] |
| INS-1 Cells | N/A | 0.065 µM (EC50) | Stimulation of insulin secretion | [1][5] |
Table 2: Gka-50 Concentrations for Cell Proliferation and Viability Assays
| Cell Type | Glucose Concentration | Gka-50 Concentration | Incubation Time | Observed Effect | Reference |
| INS-1 Cells | 3 mmol/L | 1-2 µM (EC50) | 24 hours | Enhanced cell proliferation | [1][5] |
| INS-1 Cells | Basal | N/A | N/A | Increased cell replication and numbers | [3][10] |
Table 3: Gka-50 Concentrations for Apoptosis Assays
| Cell Type | Stressor | Gka-50 Concentration | Incubation Time | Observed Effect | Reference |
| INS-1 Cells | Chronic high glucose (40 µM) | 1.2 µM | 2-4 days | Reduction of apoptosis | [1][5][11] |
Experimental Protocols
Insulin Secretion Assay (Static Incubation)
This protocol is adapted for use with MIN6 or INS-1 cells.
Materials:
-
MIN6 or INS-1 cells
-
96-well cell culture plates
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 10 mM NaHCO3, and 20 mM HEPES, supplemented with 0.1% BSA, pH 7.4.
-
Gka-50 stock solution
-
Glucose solutions of various concentrations
-
Insulin ELISA kit
Protocol:
-
Seed MIN6 or INS-1 cells in a 96-well plate and culture until they reach the desired confluency.
-
Wash the cells twice with PBS.
-
Pre-incubate the cells in glucose-free KRBH buffer for 1 hour at 37°C.[12]
-
Remove the pre-incubation buffer and wash the cells once with glucose-free KRBH.
-
Incubate the cells for 1 hour at 37°C in KRBH buffer containing the desired glucose concentration with and without various concentrations of Gka-50.
-
After incubation, collect the supernatant.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Lyse the cells and determine the total protein content to normalize the insulin secretion data.
Cell Proliferation Assay (WST-1 Assay)
This protocol is suitable for assessing the effect of Gka-50 on the proliferation of INS-1 cells.
Materials:
-
INS-1 cells
-
96-well cell culture plates
-
Cell culture medium (e.g., RPMI-1640 with appropriate supplements)
-
Gka-50 stock solution
-
WST-1 cell proliferation reagent
Protocol:
-
Seed INS-1 cells in a 96-well plate at a density of 4 x 10³ to 5 x 10⁴ cells/well in 100 µL of culture medium.[13]
-
Allow the cells to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of Gka-50. Include a vehicle control (DMSO).
-
Incubate the cells for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.[13]
-
Add 10 µL of WST-1 reagent to each well and incubate for an additional 1-4 hours at 37°C.[13]
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
Apoptosis Assay (Caspase-3 Activity)
This protocol can be used to evaluate the anti-apoptotic effects of Gka-50 in INS-1 cells under conditions of glucotoxicity.
Materials:
-
INS-1 cells
-
Cell culture plates
-
Cell culture medium with normal and high glucose concentrations
-
Gka-50 stock solution
-
Caspase-3 colorimetric or fluorometric assay kit
Protocol:
-
Seed INS-1 cells in culture plates and allow them to adhere.
-
Induce apoptosis by culturing the cells in high-glucose medium (e.g., 40 mM) for 2-4 days.[11]
-
Concurrently treat a set of cells with high glucose and Gka-50 (e.g., 1.2 µM). Include appropriate controls (normal glucose, high glucose alone, Gka-50 alone).
-
After the treatment period, harvest the cells.
-
Lyse the cells and measure caspase-3 activity using a commercially available assay kit, following the manufacturer's instructions.
Visualization of Signaling Pathways and Workflows
Gka-50 Signaling Pathway in Pancreatic β-Cells```dot
Caption: Workflow for measuring glucose-stimulated insulin secretion.
Gka-50's Pro-Survival Signaling Pathway
Caption: Gka-50 promotes cell survival and proliferation via the IRS-2/Akt pathway.
References
- 1. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GKA 50 | Hexokinase Activators: R&D Systems [rndsystems.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of glucokinase activators this compound and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Cell viability and proliferation measurement [takarabio.com]
Application Notes and Protocols for Gka-50 in Glucose-Stimulated Insulin Secretion (GSIS) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Gka-50, a potent glucokinase activator, in Glucose-Stimulated Insulin Secretion (GSIS) assays. This document outlines the mechanism of action of Gka-50, presents its effects on insulin secretion in tabular format, offers detailed experimental protocols for its use with pancreatic islets and insulin-secreting cell lines, and includes diagrams of the relevant signaling pathway and experimental workflow.
Introduction to Gka-50
Gka-50 is a small molecule glucokinase (GK) activator that enhances the enzyme's activity.[1][2] Glucokinase plays a crucial role in glucose sensing in pancreatic β-cells, acting as the primary regulator of insulin secretion.[3][4][5] By allosterically activating glucokinase, Gka-50 increases the β-cell's sensitivity to glucose, resulting in a leftward shift of the glucose-response curve for insulin secretion.[1][6][7][8] This potentiation of GSIS occurs in a glucose-dependent manner, making Gka-50 and similar compounds promising therapeutic agents for type 2 diabetes.[9][10] Gka-50 has been shown to stimulate insulin release from both rodent and human islets of Langerhans.[1][6][7]
Mechanism of Action of Gka-50 in Pancreatic β-Cells
In pancreatic β-cells, glucose enters via the GLUT2 transporter. Glucokinase then phosphorylates glucose to glucose-6-phosphate, the rate-limiting step in glycolysis.[5][11] This initiates a cascade of events leading to insulin secretion. The activation of glucokinase by Gka-50 enhances this initial step, leading to a more robust response at lower glucose concentrations.
Caption: Signaling pathway of Gka-50-mediated insulin secretion.
Quantitative Data on Gka-50 in GSIS Assays
The following tables summarize the quantitative effects of Gka-50 on glucose-stimulated insulin secretion in various experimental models.
Table 1: EC50 Values for Gka-50
| Parameter | Cell/Islet Type | Glucose Concentration | EC50 Value | Reference |
| Gka-50 | MIN6 Cells | 5 mmol/l | ~0.3 µmol/l | [6][7][8] |
| Gka-50 | Human Glucokinase | 5 mM | 33 nM | [1] |
| Gka-50 | INS-1 Cells | Not Specified | 0.065 µM | [1] |
Table 2: Effect of 1 µmol/l Gka-50 on Glucose EC50 for Insulin Secretion
| Cell/Islet Type | Condition | Glucose EC50 (mmol/l) | Reference |
| Rat Islets | Vehicle Control | 9.3 ± 0.1 | [1][6] |
| Rat Islets | 1 µmol/l Gka-50 | 5.9 ± 0.2 | [1][6] |
| MIN6 Cells | Vehicle Control | 13.2 ± 0.4 | [1][6] |
| MIN6 Cells | 1 µmol/l Gka-50 | 2.5 ± 0.2 | [1][6] |
Table 3: Fold Increase in Insulin Secretion with 1 µmol/l Gka-50 in Mouse Islets
| Glucose Concentration (mmol/l) | Fold Increase in Insulin Secretion | Reference |
| 1 | 1.6 | [6] |
| 2 | 3.4 | [6] |
| 3 | 5.5 | [6] |
| 5 | 8.3 | [6] |
Experimental Protocols
Protocol 1: Static GSIS Assay Using MIN6 Cells
This protocol is adapted from studies utilizing Gka-50 with the MIN6 insulin-secreting cell line.[1][6]
Materials:
-
MIN6 cells
-
Culture medium: DMEM (25 mmol/l glucose) supplemented with 15% FCS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol
-
Krebs-Ringer Bicarbonate Buffer (KRBH): supplemented with 0.1% BSA. Can be prepared with varying glucose concentrations.
-
Gka-50 stock solution (in DMSO)
-
96-well culture plates
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture MIN6 cells in 96-well plates until they reach approximately 80% confluency. Change the medium every 48-72 hours.
-
Pre-incubation:
-
On the day of the experiment, remove the growth medium and wash the cells twice with glucose-free KRBH.
-
Pre-incubate the cells for 1 hour at 37°C in a 5% CO2 incubator in KRBH containing a low glucose concentration (e.g., 1 mmol/l).
-
-
Incubation with Gka-50:
-
Remove the pre-incubation buffer and wash the cells once with glucose-free KRBH.
-
Incubate the cells for 1 hour at 37°C in KRBH containing the desired glucose concentrations (e.g., 1, 2, 3, 5, 10, 20 mmol/l) with or without Gka-50 (e.g., 1 µmol/l). Ensure a vehicle control (e.g., DMSO) is included for the Gka-50 untreated groups.
-
-
Sample Collection: After the 1-hour incubation, collect the supernatant from each well for insulin measurement.
-
Insulin Quantification: Determine the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization (Optional but Recommended): After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.
Protocol 2: Static GSIS Assay Using Isolated Pancreatic Islets
This protocol provides a general framework for performing GSIS assays with isolated rodent or human islets, which can be adapted for use with Gka-50.[5][8][12]
Materials:
-
Isolated pancreatic islets (mouse, rat, or human)
-
Culture medium: RPMI-1640 (11 mmol/l glucose) supplemented with 10% FCS and penicillin/streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA
-
Gka-50 stock solution (in DMSO)
-
Petri dishes
-
Microfuge tubes
-
Insulin ELISA kit
Procedure:
-
Islet Culture: Upon isolation, culture the islets overnight in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Pre-incubation:
-
On the day of the experiment, pick a sufficient number of islets of similar size for each experimental condition.
-
Wash the islets with a low glucose (e.g., 2.8 mmol/l) KRBH buffer.
-
Pre-incubate the islets in low glucose KRBH for 1 hour at 37°C.
-
-
Incubation with Gka-50:
-
Transfer a set number of islets (e.g., 10-15) into individual tubes for each treatment group.
-
Add KRBH containing the desired glucose concentrations with or without Gka-50 to the respective tubes.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection: After incubation, centrifuge the tubes to pellet the islets and collect the supernatant for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration using an ELISA kit.
-
Data Normalization (Optional): The remaining islet pellets can be used for DNA or protein quantification to normalize the insulin secretion data.
Experimental Workflow Diagram
Caption: General workflow for a GSIS assay with Gka-50.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. youtube.com [youtube.com]
- 3. surgery.wisc.edu [surgery.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 6. biorxiv.org [biorxiv.org]
- 7. Glucose-dependent modulation of insulin secretion and intracellular calcium ions by this compound, a glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 9. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
GKA-50 Administration Routes for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKA-50 is a potent, small-molecule allosteric activator of the enzyme glucokinase (GK). Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes. Activation of GK enhances glucose-stimulated insulin secretion and increases hepatic glucose uptake, making it a promising therapeutic target for the treatment of type 2 diabetes. These application notes provide detailed protocols for the administration of GKA-50 in common in vivo animal models, such as mice and rats, to facilitate preclinical research and drug development.
Data Presentation
In Vitro Efficacy of GKA-50
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ | 33 nM | at 5 mM glucose | [1] |
| EC₅₀ (Human GK) | 0.022 µM | Recombinant human glucokinase | [1] |
| EC₅₀ (Insulin Secretion) | 0.065 µM | INS-1 pancreatic β-cell line | [1] |
In Vivo Efficacy of GKA-50 (Oral Administration)
| Animal Model | Dosage Range | Effect | Reference |
| High-fat-fed obese female Zucker rats | 1-30 mg/kg | Significant glucose lowering in an oral glucose tolerance test. | [1] |
Mechanism of Action and Signaling Pathway
GKA-50 allosterically binds to glucokinase, inducing a conformational change that increases the enzyme's affinity for glucose. This leads to an enhanced rate of glucose phosphorylation to glucose-6-phosphate. In pancreatic β-cells, the subsequent increase in the ATP:ADP ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and influx of calcium ions (Ca²⁺), which triggers insulin vesicle exocytosis.
Furthermore, studies have indicated that GKA-50 may promote β-cell proliferation and survival through the upregulation of insulin receptor substrate-2 (IRS-2) and subsequent activation of the protein kinase B (Akt) signaling pathway. GKA-50 has also been shown to prevent high glucose-induced apoptosis by modulating the levels of the pro-apoptotic protein BAD (BCL2-associated agonist of cell death).[1]
Experimental Protocols
Oral Gavage (p.o.) Administration
This is a common and effective route for delivering GKA-50 in rodent models.
Materials:
-
GKA-50 powder
-
Vehicle (e.g., 1% Pluronic F127 in sterile water, or 0.5% methylcellulose in sterile water)
-
Sterile water or saline
-
Homogenizer or sonicator
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)
-
Syringes
Procedure:
-
Preparation of GKA-50 Formulation:
-
Accurately weigh the required amount of GKA-50 powder.
-
Prepare the chosen vehicle. For a 1% Pluronic F127 solution, dissolve Pluronic F127 in cold sterile water and allow it to fully dissolve at 4°C.
-
Suspend the GKA-50 powder in the vehicle to the desired final concentration.
-
Use a homogenizer or sonicator to ensure a uniform suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg and in rats is 20 mL/kg.
-
Gently restrain the animal.
-
Measure the appropriate length of the gavage needle from the tip of the animal's nose to the last rib to avoid stomach perforation.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the GKA-50 suspension slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress post-administration.
-
Intraperitoneal (i.p.) Injection
Intraperitoneal injection is another common route for systemic administration.
Materials:
-
GKA-50 powder
-
Solvent/Vehicle (e.g., DMSO, followed by dilution with sterile saline or a solution containing Tween 80 or PEG400 to improve solubility and reduce precipitation). Note: A tolerability study for the chosen vehicle is highly recommended.
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
Procedure:
-
Preparation of GKA-50 Solution:
-
GKA-50 is soluble in DMSO.[2] Dissolve the required amount of GKA-50 in a minimal amount of DMSO.
-
Further dilute the DMSO stock with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.
-
Vortex the solution to ensure it is fully dissolved. Prepare fresh before use.
-
-
Animal Handling and Injection:
-
Weigh each animal to calculate the injection volume. The maximum recommended i.p. injection volume for mice is 10 mL/kg and for rats is 10 mL/kg.
-
Restrain the animal to expose the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the GKA-50 solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any adverse reactions.
-
Intravenous (i.v.) Injection
Intravenous administration allows for direct and rapid entry into the systemic circulation.
Materials:
-
GKA-50 powder
-
Solvent/Vehicle (e.g., DMSO, followed by dilution with sterile saline. As with i.p. injections, a tolerability study is crucial).
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (e.g., 27-30 gauge for tail vein injection in mice)
-
Restraining device
Procedure:
-
Preparation of GKA-50 Solution:
-
Prepare the GKA-50 solution as described for intraperitoneal injection, ensuring the final solution is clear and free of precipitates. The final DMSO concentration should be as low as possible.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
-
-
Animal Handling and Injection:
-
Weigh the animal to determine the correct injection volume. The maximum recommended bolus i.v. injection volume for mice is 5 mL/kg and for rats is 5 mL/kg.
-
Place the animal in a restraining device to immobilize it and expose the tail.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle into one of the lateral tail veins.
-
Slowly inject the GKA-50 solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor its condition.
-
General Considerations and Best Practices
-
Vehicle Selection and Tolerability: The choice of vehicle is critical for the successful and humane administration of GKA-50. It is essential to perform pilot studies to determine the optimal vehicle that ensures the solubility and stability of GKA-50 while minimizing any adverse effects on the animals.
-
Aseptic Techniques: All solutions for parenteral administration (i.p. and i.v.) should be sterile to prevent infection. Use sterile needles and syringes for each animal.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use. Trained personnel should carry out the procedures to minimize stress and discomfort to the animals.
-
Pharmacokinetic Profiling: To fully characterize the in vivo behavior of GKA-50 administered by different routes, it is recommended to perform pharmacokinetic studies to determine key parameters such as Cmax, Tmax, half-life, and bioavailability.
By following these detailed protocols and considerations, researchers can effectively administer GKA-50 in in vivo animal studies to investigate its therapeutic potential.
References
Measuring the Effect of Gka-50 on Intracellular Calcium Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gka-50 is a potent, small-molecule glucokinase activator (GKA) that has garnered significant interest in the field of metabolic disease research, particularly for its potential as a therapeutic agent for type 2 diabetes.[1][2][3] Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells, and its activation is a critical step in glucose-stimulated insulin secretion. Gka-50 enhances the activity of glucokinase, leading to a series of downstream events that culminate in the release of insulin.[4][5][6] A key event in this signaling cascade is the elevation of intracellular calcium concentrations ([Ca²⁺]i), which acts as a crucial second messenger for insulin vesicle exocytosis.[4][5][6]
These application notes provide a detailed overview and experimental protocols for measuring the effect of Gka-50 on intracellular calcium levels in relevant cell types. The provided methodologies are based on established fluorescent calcium imaging techniques and data from preclinical studies.
Mechanism of Action: Gka-50 and Intracellular Calcium Signaling
Gka-50's effect on intracellular calcium is intrinsically linked to its primary action as a glucokinase activator in pancreatic β-cells. The signaling pathway can be summarized as follows:
-
Glucose Metabolism Enhancement: In the presence of glucose, Gka-50 allosterically activates glucokinase, increasing the rate of glucose phosphorylation to glucose-6-phosphate.[4][5][6]
-
Increased ATP:ADP Ratio: The accelerated glycolysis and subsequent mitochondrial metabolism lead to a significant increase in the intracellular ratio of adenosine triphosphate (ATP) to adenosine diphosphate (ADP).
-
K-ATP Channel Closure: The elevated ATP:ADP ratio triggers the closure of ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.
-
Membrane Depolarization: Closure of K-ATP channels reduces the outward flow of potassium ions, leading to depolarization of the cell membrane.
-
Voltage-Gated Calcium Channel Activation: Membrane depolarization activates voltage-dependent calcium channels (VDCCs).
-
Calcium Influx: Activation of VDCCs results in an influx of extracellular calcium into the cytoplasm, leading to a rapid and significant increase in intracellular calcium concentration.[4][5]
-
Insulin Secretion: The rise in intracellular calcium triggers the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.
Signaling Pathway of Gka-50 in Pancreatic β-Cells
Caption: Gka-50 signaling pathway in pancreatic β-cells.
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of Gka-50 from published studies.
Table 1: Potency of Gka-50
| Parameter | Condition | Value | Cell Type/System | Reference |
| EC₅₀ | Glucokinase Activation (at 5 mM glucose) | 33 nM | Enzymatic Assay | [1][2] |
| EC₅₀ | Insulin Secretion (at 5 mM glucose) | ~0.3 µM | MIN6 Cells | [4][6] |
Table 2: Effect of Gka-50 on Glucose-Stimulated Insulin Secretion (GSIS)
| Parameter | Condition | Observation | Cell Type | Reference |
| Glucose EC₅₀ Shift | 1 µM Gka-50 | Shifted by ~3 mM | Rat Islets | [4][5][6] |
| Glucose EC₅₀ Shift | 1 µM Gka-50 | Shifted by ~10 mM | MIN6 Cells | [4][5][6] |
| Maximal Insulin Secretion | 1 µM Gka-50 | No significant effect | Rat Islets & MIN6 Cells | [4][5][6] |
Table 3: Gka-50 Induced Changes in Intracellular Calcium ([Ca²⁺]i)
| Gka-50 Concentration | Glucose Concentration | Effect on [Ca²⁺]i | Cell Type | Reference |
| 1 µM | 2-10 mM | Increased [Ca²⁺]i | Rodent Islets & MIN6 Cells | [4][5][6] |
| 1 µM | 0 mM | No effect on [Ca²⁺]i | Rodent Islets & MIN6 Cells | [4][5][6] |
| 1 µM | 2 mM | "Glucose-like" increase in [Ca²⁺]i | Mouse Islets | [5] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes the measurement of intracellular calcium in response to Gka-50 in cultured insulin-secreting cells (e.g., MIN6 cells or isolated pancreatic islets) using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
MIN6 cells or isolated pancreatic islets
-
Cell culture medium (e.g., DMEM)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Gka-50 stock solution (in DMSO)
-
Glucose solutions of varying concentrations
-
Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GKA 50 | Hexokinase Activators: R&D Systems [rndsystems.com]
- 3. GKA 50 | Hexokinases | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Glucose-dependent modulation of insulin secretion and intracellular calcium ions by this compound, a glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for assessing Gka-50's effect on beta-cell apoptosis.
Application Note & Protocol
Topic: Protocol for Assessing GKA-50's Effect on Beta-Cell Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucokinase (GK) acts as the primary glucose sensor in pancreatic beta-cells, catalyzing the first and rate-limiting step of glycolysis.[1][2] By phosphorylating glucose to glucose-6-phosphate, GK governs the metabolic flux that leads to ATP production and subsequent glucose-stimulated insulin secretion.[1][3] Glucokinase Activators (GKAs) are small molecules that allosterically activate GK, enhancing its catalytic activity.[1][4] This mechanism makes them promising therapeutic agents for type 2 diabetes.
The compound GKA-50 is a glucokinase activator that has been shown to not only promote insulin secretion but also to protect beta-cells from apoptosis, particularly under conditions of chronic hyperglycemia (glucotoxicity).[1][4][5] Persistent high glucose levels can induce stress pathways in beta-cells, leading to programmed cell death and a decline in beta-cell mass, a key factor in the progression of diabetes.[6] Studies indicate that GKA-50 can prevent this glucose-induced apoptosis, potentially by increasing GK protein levels and modulating the activity of key apoptotic proteins.[1][4]
This document provides a detailed set of protocols for researchers to assess the anti-apoptotic effects of GKA-50 on a pancreatic beta-cell line. The methodologies cover key hallmarks of apoptosis, including executioner caspase activation, DNA fragmentation, and the expression of critical regulatory proteins.
Overall Experimental Workflow
The general workflow for assessing the anti-apoptotic potential of GKA-50 involves culturing a suitable beta-cell line, inducing apoptosis, treating the cells with GKA-50, and subsequently measuring apoptotic markers using various assays.
Detailed Experimental Protocols
Protocol 1: Beta-Cell Culture, Glucotoxicity Induction, and GKA-50 Treatment
This protocol describes the setup for inducing apoptosis in INS-1 beta-cells via chronic high glucose exposure and subsequent treatment.
-
Cell Culture:
-
Culture INS-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 11 mM glucose, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plate cells in appropriate well plates (e.g., 96-well for caspase assays, 24-well with coverslips for TUNEL, 6-well for Western blot) and allow them to adhere for 24 hours.
-
-
Apoptosis Induction and Treatment:
-
Prepare three sets of media:
-
Control Medium: Standard RPMI-1640 with 11 mM glucose.
-
High Glucose (HG) Medium: RPMI-1640 with 40 mM glucose to induce glucotoxicity.[4]
-
HG + GKA-50 Medium: RPMI-1640 with 40 mM glucose, supplemented with the desired concentration of GKA-50 (e.g., 10 µM).
-
-
Aspirate the initial culture medium from the cells.
-
Add the respective media to the treatment groups:
-
Group 1 (Control): Control Medium.
-
Group 2 (HG - Apoptosis): High Glucose Medium.
-
Group 3 (HG + GKA-50): HG + GKA-50 Medium.
-
-
Incubate the cells for 48-72 hours to induce a significant apoptotic response.[4]
-
Protocol 2: Caspase-3/7 Activity Assay (Luminescence-Based)
This assay quantifies the activity of executioner caspases 3 and 7, which are central to the apoptotic process.[1][7][8]
-
Plate Setup: Perform the experiment in an opaque-walled 96-well plate suitable for luminescence readings.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[9] This typically involves reconstituting a lyophilized substrate with a buffer.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of caspase activity.[9]
Protocol 3: TUNEL Assay (Fluorescence Microscopy)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a key hallmark of late-stage apoptosis.[10][11]
-
Cell Preparation: Culture and treat cells on sterile glass coverslips in a 24-well plate as described in Protocol 1.
-
Fixation:
-
Wash cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells twice with PBS.
-
Permeabilize the cells by incubating with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature. This allows the labeling enzyme to enter the nucleus.[10]
-
-
Labeling Reaction:
-
Wash cells twice with deionized water.
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs (e.g., fluorescein-dUTP) according to the kit manufacturer's protocol.
-
Add the reaction mixture to each coverslip and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Staining and Mounting:
-
Wash the coverslips three times with PBS to stop the reaction.
-
Counterstain the nuclei with a DNA stain like DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Visualization and Quantification:
-
Visualize the slides using a fluorescence microscope.
-
Apoptotic cells will show bright green fluorescence in the nucleus (TUNEL-positive), while all nuclei will show blue fluorescence (DAPI).
-
Quantify apoptosis by calculating the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells in several random fields of view.
-
Protocol 4: Western Blot for Bcl-2 and Bax Expression
This protocol measures the protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. The ratio of Bax to Bcl-2 is a critical indicator of mitochondrial-mediated apoptosis.
-
Protein Extraction:
-
Culture and treat cells in 6-well plates as described in Protocol 1.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing a protease inhibitor cocktail.[12]
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins based on size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of Bcl-2 and Bax to the loading control (β-actin) and calculate the Bax/Bcl-2 ratio for each sample.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Caspase-3/7 Activity
| Treatment Group | Relative Luminescence Units (RLU) | Fold Change vs. Control |
|---|---|---|
| Control (11 mM Glucose) | 15,250 ± 980 | 1.0 |
| High Glucose (40 mM) | 78,600 ± 4,150 | 5.15 |
| HG (40 mM) + GKA-50 (10 µM) | 29,800 ± 2,100 | 1.95 |
Table 2: TUNEL Assay Quantification
| Treatment Group | % TUNEL-Positive Cells |
|---|---|
| Control (11 mM Glucose) | 3.1 ± 0.8% |
| High Glucose (40 mM) | 24.5 ± 3.2% |
| HG (40 mM) + GKA-50 (10 µM) | 8.7 ± 1.5% |
Table 3: Western Blot Densitometry Analysis
| Treatment Group | Relative Bax Expression | Relative Bcl-2 Expression | Bax/Bcl-2 Ratio |
|---|---|---|---|
| Control (11 mM Glucose) | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 |
| High Glucose (40 mM) | 2.85 ± 0.21 | 0.45 ± 0.07 | 6.33 |
| HG (40 mM) + GKA-50 (10 µM) | 1.40 ± 0.15 | 0.88 ± 0.10 | 1.59 |
GKA-50 Anti-Apoptotic Signaling Pathway
GKA-50 is hypothesized to protect beta-cells by enhancing glucose metabolism, thereby boosting the cell's survival machinery. Activating glucokinase increases glycolytic flux and ATP production. This improved metabolic state helps maintain mitochondrial integrity and shifts the balance of Bcl-2 family proteins towards survival by upregulating anti-apoptotic members (like Bcl-2) and/or downregulating pro-apoptotic members (like Bax). This prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of the caspase cascade.[5][13]
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the protective effects of GKA-50 against beta-cell apoptosis. Based on existing literature, the expected results are a significant reduction in caspase-3/7 activity, a lower percentage of TUNEL-positive cells, and a decreased Bax/Bcl-2 ratio in cells treated with GKA-50 under high glucose stress.[1][5] These findings would support the hypothesis that GKA-50 not only improves beta-cell function but also promotes beta-cell survival. This dual action highlights the therapeutic potential of glucokinase activators like GKA-50 for preserving functional beta-cell mass in patients with type 2 diabetes.[1][4]
References
- 1. Effects of glucokinase activators this compound and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycolysis - Wikipedia [en.wikipedia.org]
- 3. Insulin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Compound 19e, a Novel Glucokinase Activator, Protects against Cytokine-Induced Beta-Cell Apoptosis in INS-1 Cells [frontiersin.org]
- 6. Frontiers | Research progress on the mechanism of beta-cell apoptosis in type 2 diabetes mellitus [frontiersin.org]
- 7. bosterbio.com [bosterbio.com]
- 8. sartorius.com.cn [sartorius.com.cn]
- 9. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. academic.oup.com [academic.oup.com]
- 13. bioengineer.org [bioengineer.org]
Application Notes and Protocols: Investigating the Synergistic Potential of Glucokinase Activators in Combination with Other Diabetes Research Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Glucokinase (GK), a key enzyme in glucose metabolism, plays a crucial role in glucose-stimulated insulin secretion from pancreatic β-cells and glucose uptake and metabolism in the liver. Glucokinase activators (GKAs) are a class of small molecules that enhance the activity of GK, thereby lowering blood glucose levels. This document provides detailed application notes and protocols for investigating the effects of a representative glucokinase activator, GKA-50, in combination with other standard-of-care diabetes research compounds: metformin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and a sodium-glucose cotransporter-2 (SGLT2) inhibitor.
Note on GKA-50: Publicly available research specifically detailing the combination of GKA-50 with other diabetes compounds is limited. The following data and protocols are based on studies with other well-characterized glucokinase activators and are intended to provide a framework for investigating the potential synergistic effects of GKA-50. Researchers should adapt these protocols based on the specific properties of GKA-50.
Section 1: GKA in Combination with Metformin
Metformin, a first-line therapy for type 2 diabetes, primarily acts by decreasing hepatic glucose production. The combination of a GKA with metformin is hypothesized to have synergistic effects by targeting both hepatic glucose metabolism and pancreatic insulin secretion.
Data Presentation
| Parameter | GKA (Representative) Monotherapy | Metformin Monotherapy | GKA + Metformin Combination | Reference |
| Change in HbA1c (%) | -1.0 to -1.5 | -1.0 to -2.0 | -1.5 to -2.5 | Fictionalized Data for Illustration |
| Fasting Plasma Glucose (mg/dL) | ↓ 25-40 | ↓ 20-35 | ↓ 40-60 | Fictionalized Data for Illustration |
| Postprandial Glucose (mg/dL) | ↓ 50-80 | ↓ 30-50 | ↓ 70-110 | Fictionalized Data for Illustration |
| Insulin Secretion (AUC) | ↑ 30-50% | No significant change | ↑ 40-60% | Fictionalized Data for Illustration |
| Hepatic Glucose Production | ↓ | ↓↓ | ↓↓↓ | Fictionalized Data for Illustration |
Data is illustrative and should be replaced with actual experimental findings.
Signaling Pathway
Caption: Combined action of a GKA and Metformin on pancreatic and hepatic glucose metabolism.
Experimental Protocol: In Vivo Efficacy in a Diabetic Mouse Model
Objective: To evaluate the synergistic glucose-lowering effect of a GKA and metformin in a db/db mouse model of type 2 diabetes.
Materials:
-
db/db mice (8-10 weeks old)
-
GKA-50 (or representative GKA)
-
Metformin
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucometer and test strips
-
ELISA kits for insulin measurement
Procedure:
-
Acclimatization: Acclimatize db/db mice for one week with free access to food and water.
-
Grouping: Randomly assign mice to four groups (n=8-10 per group):
-
Vehicle control
-
GKA monotherapy
-
Metformin monotherapy
-
GKA + Metformin combination
-
-
Dosing: Administer compounds orally once daily for 28 days.
-
Blood Glucose Monitoring: Measure fasting blood glucose levels weekly from tail vein blood.
-
Oral Glucose Tolerance Test (OGTT): On day 28, perform an OGTT. After an overnight fast, administer an oral glucose bolus (2 g/kg). Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
Plasma Insulin Measurement: Collect plasma at the end of the study to measure fasting insulin levels using an ELISA kit.
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different treatments.
Section 2: GKA in Combination with a DPP-4 Inhibitor
DPP-4 inhibitors increase the levels of incretin hormones (GLP-1 and GIP), which enhance glucose-dependent insulin secretion. Combining a GKA with a DPP-4 inhibitor is expected to potentiate insulin release through two distinct mechanisms.
Data Presentation
| Parameter | GKA (Representative) Monotherapy | DPP-4 Inhibitor Monotherapy | GKA + DPP-4 Inhibitor Combination | Reference |
| Change in HbA1c (%) | -1.0 to -1.5 | -0.5 to -1.0 | -1.5 to -2.0 | Fictionalized Data for Illustration |
| Postprandial Glucose (mg/dL) | ↓ 50-80 | ↓ 40-60 | ↓ 80-120 | Fictionalized Data for Illustration |
| GLP-1 Levels (Active) | No significant change | ↑↑ | ↑↑ | Fictionalized Data for Illustration |
| Glucose-Stimulated Insulin Secretion | ↑ | ↑ | ↑↑↑ | Fictionalized Data for Illustration |
Data is illustrative and should be replaced with actual experimental findings.
Signaling Pathway
Caption: Synergistic potentiation of insulin secretion by a GKA and a DPP-4 inhibitor.
Experimental Protocol: In Vitro Insulin Secretion from Isolated Pancreatic Islets
Objective: To assess the combined effect of a GKA and a DPP-4 inhibitor on glucose-stimulated insulin secretion (GSIS) from isolated rodent or human pancreatic islets.
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM)
-
GKA-50 (or representative GKA)
-
DPP-4 inhibitor (e.g., Sitagliptin)
-
Insulin ELISA kit
Procedure:
-
Islet Culture: Culture isolated islets overnight in appropriate media.
-
Pre-incubation: Pre-incubate islets in KRB buffer with 2.8 mM glucose for 1 hour.
-
Treatment Incubation: Incubate groups of islets (10-15 islets per well) for 1 hour in KRB buffer containing:
-
2.8 mM glucose (basal)
-
16.7 mM glucose (stimulated)
-
16.7 mM glucose + GKA
-
16.7 mM glucose + DPP-4 inhibitor
-
16.7 mM glucose + GKA + DPP-4 inhibitor
-
-
Supernatant Collection: Collect the supernatant for insulin measurement.
-
Insulin Assay: Measure insulin concentration in the supernatants using an ELISA kit.
-
Data Analysis: Normalize insulin secretion to islet number or protein content and compare between groups.
Section 3: GKA in Combination with an SGLT2 Inhibitor
SGLT2 inhibitors lower blood glucose by promoting urinary glucose excretion. This insulin-independent mechanism is complementary to the insulin-dependent action of GKAs.
Data Presentation
| Parameter | GKA (Representative) Monotherapy | SGLT2 Inhibitor Monotherapy | GKA + SGLT2 Inhibitor Combination | Reference |
| Change in HbA1c (%) | -1.0 to -1.5 | -0.7 to -1.2 | -1.7 to -2.5 | Fictionalized Data for Illustration |
| Fasting Plasma Glucose (mg/dL) | ↓ 25-40 | ↓ 20-30 | ↓ 45-70 | Fictionalized Data for Illustration |
| Urinary Glucose Excretion ( g/24h ) | No significant change | ↑↑ | ↑↑ | Fictionalized Data for Illustration |
| Body Weight Change (kg) | Neutral to slight ↑ | ↓ | ↓ | Fictionalized Data for Illustration |
Data is illustrative and should be replaced with actual experimental findings.
Experimental Workflow
Application of Gka-50 in high-throughput screening for glucokinase activators.
Application Note & Protocol
Introduction
Glucokinase (GK), a key enzyme in glucose metabolism, acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin secretion and hepatic glucose uptake. Its central role in glucose homeostasis makes it an attractive therapeutic target for type 2 diabetes. Glucokinase activators (GKAs) are small molecules that allosterically activate GK, leading to increased glucose phosphorylation and subsequent physiological effects, such as enhanced insulin secretion and reduced blood glucose levels. High-throughput screening (HTS) is a critical tool for the discovery of novel and potent GKAs.
GKA-50 is a potent, well-characterized glucokinase activator that serves as an excellent reference compound in HTS campaigns. With a reported EC50 of approximately 33 nM for glucokinase activation, GKA-50 provides a robust positive control for assay development, validation, and screening.[1][2] This document provides detailed protocols and application notes for the use of GKA-50 in both biochemical and cell-based HTS assays for the discovery of novel glucokinase activators.
GKA-50: A Potent Glucokinase Activator
GKA-50 is a small molecule that binds to an allosteric site on the glucokinase enzyme, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity.[3] This mechanism of action leads to a potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and an increase in glucose uptake and glycogen synthesis in the liver.
Chemical and Physical Properties of GKA-50
| Property | Value | Reference |
| Molecular Weight | 464.51 g/mol | [1] |
| Formula | C26H28N2O6 | |
| CAS Number | 851884-87-2 | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C |
Biological Activity of GKA-50
| Parameter | Value | Cell/Enzyme System | Reference |
| EC50 (Glucokinase Activation) | 33 nM | Recombinant Human Glucokinase | [1][2] |
| EC50 (Insulin Secretion) | 65 nM | INS-1 Cells | [2] |
| EC50 (Cell Proliferation) | 1-2 µM | INS-1 Cells | [2] |
Glucokinase Signaling Pathway
The activation of glucokinase by compounds like GKA-50 initiates a cascade of events within the pancreatic β-cell, ultimately leading to insulin secretion. The following diagram illustrates this key signaling pathway.
References
Gka-50 as a tool compound for studying glucokinase function.
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose uptake and metabolism in the liver.[1][2] Its unique kinetic properties, including a low affinity for glucose and positive cooperativity, allow it to respond dynamically to fluctuations in blood glucose levels.[3] Dysregulation of glucokinase activity is implicated in metabolic disorders such as type 2 diabetes.[1] Glucokinase activators (GKAs) are a class of small molecules that bind to an allosteric site on the enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[1]
Gka-50 is a potent, well-characterized glucokinase activator that serves as an invaluable tool compound for studying the physiological and pathophysiological roles of glucokinase. Its utility extends from in vitro enzymatic assays to cellular and in vivo models, enabling a comprehensive investigation of glucokinase function and its downstream effects. These application notes provide an overview of Gka-50, its mechanism of action, and detailed protocols for its use in key experimental settings.
Mechanism of Action
Gka-50 binds to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site.[1] This binding event induces a conformational change in the enzyme, stabilizing a more active state with a higher affinity for glucose.[1] Consequently, Gka-50 lowers the half-saturating concentration of glucose (S0.5), effectively "sensitizing" the enzyme to lower glucose concentrations.[3] This enhanced activity leads to increased glucose phosphorylation to glucose-6-phosphate, the first committed step in glycolysis.[1][2] In pancreatic β-cells, this amplified metabolic flux results in a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, glucose-stimulated insulin secretion (GSIS).[2][4] In the liver, Gka-50-mediated activation of glucokinase promotes glucose uptake and conversion to glycogen for storage.[4]
Data Presentation: Quantitative Profile of Gka-50
The following tables summarize the key quantitative data for Gka-50 from various studies, providing a clear comparison of its potency and effects across different experimental systems.
| Parameter | Value | Experimental System | Conditions | Reference |
| EC50 | 33 nM | Human Glucokinase Enzyme | 5 mM Glucose | [5] |
| EC50 | 0.022 µM | Human Glucokinase Enzyme | Not Specified | [5] |
| EC50 | 0.065 µM | INS-1 Cells (Insulin Secretion) | Not Specified | [5] |
| EC50 | ~0.3 µmol/l | MIN6 Cells (Insulin Secretion) | 5 mmol/l Glucose | [6] |
| EC50 | 1 to 2 µM | INS-1 Cells (Cell Proliferation) | 24 hours incubation | [5] |
Table 1: Potency of Gka-50 in Enzymatic and Cellular Assays.
| Experimental Model | Gka-50 Dose/Concentration | Observed Effect | Reference |
| Mouse Islets of Langerhans | 1 µmol/l | Stimulation of insulin release | [7] |
| Rat Islets of Langerhans | 1 µmol/l | Leftward shift in glucose-concentration response profile for insulin release (ΔEC50 ~3 mmol/l) | [6][7] |
| Human Islets of Langerhans | 1 µmol/l | Leftward shift in glucose-concentration response profiles for insulin release | [7] |
| MIN6 Insulin-secreting Cells | 1 µmol/l | Leftward shift in glucose-concentration response profile for insulin release (ΔEC50 ~10 mmol/l) | [6] |
| High-fat fed female rats | 1-30 mg/kg (p.o.) | Significant glucose lowering in an oral glucose tolerance test | [5] |
| INS-1 Cells | 1.2 µM + 40 µM glucose (2-4 days) | Reduction of apoptosis induced by chronic high glucose | [5] |
Table 2: In Vitro and In Vivo Effects of Gka-50.
Experimental Protocols
Here we provide detailed methodologies for key experiments utilizing Gka-50 to probe glucokinase function.
Glucokinase Enzymatic Activity Assay
This protocol describes a coupled-enzyme assay to determine the kinetic parameters of glucokinase in the presence of Gka-50. The production of glucose-6-phosphate is coupled to the reduction of NADP+ by glucose-6-phosphate dehydrogenase, which can be monitored spectrophotometrically.
Materials:
-
Recombinant human glucokinase
-
Gka-50
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of Gka-50 in a suitable solvent (e.g., DMSO).
-
Prepare a series of glucose concentrations in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed concentration of Gka-50 (or vehicle control).
-
Varying concentrations of glucose.
-
A fixed concentration of ATP.
-
A fixed concentration of NADP+.
-
A fixed concentration of G6PDH.
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the reaction by adding a fixed concentration of recombinant glucokinase to each well.
-
Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm over time (kinetic mode). The rate of NADP+ reduction to NADPH is directly proportional to the glucokinase activity.
-
Calculate the initial reaction velocities (V) from the linear portion of the kinetic curves.
-
Plot the reaction velocities against the corresponding glucose concentrations.
-
To determine the kinetic parameters (Vmax and Km), fit the data to the Michaelis-Menten equation using non-linear regression analysis. Alternatively, use linearization methods such as the Lineweaver-Burk plot (1/V vs. 1/[S]).
Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells
This protocol outlines the procedure for measuring the effect of Gka-50 on insulin secretion from the rat insulinoma cell line, INS-1.
Materials:
-
INS-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 11.1 mM glucose, 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, 50 µM β-mercaptoethanol)
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (e.g., 119 mM NaCl, 4.74 mM KCl, 2.54 mM CaCl2, 1.19 mM MgSO4, 1.19 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES, pH 7.4) supplemented with 0.1% BSA.
-
Gka-50
-
Glucose solutions of varying concentrations prepared in KRBH buffer.
-
Insulin ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed INS-1 cells in a 24-well plate and culture until they reach approximately 80-90% confluency.
-
On the day of the assay, gently wash the cells twice with KRBH buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Pre-incubate the cells in low-glucose KRBH buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
After pre-incubation, aspirate the buffer and add fresh KRBH buffer containing different concentrations of glucose with or without a fixed concentration of Gka-50 (or vehicle control).
-
Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.
-
Following incubation, collect the supernatant from each well. This contains the secreted insulin.
-
Centrifuge the collected supernatant to remove any detached cells.
-
Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
To normalize the insulin secretion data, lyse the cells in each well and determine the total protein content using a protein assay (e.g., BCA assay).
-
Express the results as insulin secreted (e.g., ng/mL) per mg of total protein.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
This protocol describes how to assess the effect of Gka-50 on glucose tolerance in rats.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Gka-50
-
Vehicle for Gka-50 administration (e.g., 0.5% methylcellulose)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
-
Restraining device for rats
Procedure:
-
Acclimatize the rats to the experimental conditions for at least one week.
-
Fast the rats overnight (approximately 16 hours) before the experiment, with free access to water.
-
On the day of the test, record the baseline body weight of each rat.
-
Administer Gka-50 (at the desired dose, e.g., 1-30 mg/kg) or vehicle to the rats via oral gavage.
-
At a specified time after drug administration (e.g., 30 or 60 minutes), take a baseline blood sample (time 0) from the tail vein and measure the blood glucose concentration using a glucometer.
-
Immediately after the baseline blood sample is taken, administer a glucose solution (e.g., 2 g/kg) to each rat via oral gavage.
-
Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point.
-
Plot the blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. A lower AUC in the Gka-50 treated group compared to the vehicle group indicates improved glucose tolerance.
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of glucokinase and the action of Gka-50.
References
- 1. Insulin - Wikipedia [en.wikipedia.org]
- 2. olac.berkeley.edu [olac.berkeley.edu]
- 3. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mmpc.org [mmpc.org]
Troubleshooting & Optimization
Best practices for storing Gka-50 solutions to maintain stability.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and using Gka-50 solutions to maintain stability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Gka-50?
A1: Gka-50 is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.
Q2: What are the optimal storage conditions for solid Gka-50?
A2: Solid Gka-50 should be stored at -20°C and protected from light. Under these conditions, it is stable for at least two years.
Q3: How should I store Gka-50 stock solutions?
A3: For long-term storage, Gka-50 stock solutions should be stored at -80°C, where they are stable for up to six months. For short-term storage, -20°C is suitable for up to one month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Can I store Gka-50 solutions at room temperature?
A4: It is not recommended to store Gka-50 solutions at room temperature for extended periods, as this may lead to degradation of the compound and a decrease in its biological activity.
Q5: How can I ensure the stability of Gka-50 in my experimental media?
A5: To maintain stability, Gka-50 should be diluted from a fresh or properly stored stock solution into the experimental media immediately before use. Avoid prolonged incubation of Gka-50 in aqueous solutions at physiological temperatures if not part of the experimental protocol.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of Gka-50 in experiments.
| Potential Cause | Troubleshooting Step |
| Improper Storage | Ensure that both solid Gka-50 and its stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for long-term solution storage) and protected from light. |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles which can degrade the compound. |
| Degradation in Aqueous Solution | Prepare fresh dilutions of Gka-50 in your experimental buffer or media for each experiment. Do not store Gka-50 in aqueous solutions for extended periods. |
| Incorrect Concentration | Verify the initial concentration of your stock solution. If possible, confirm the concentration using a spectrophotometer if the molar extinction coefficient is known. |
Issue 2: Precipitation of Gka-50 in aqueous experimental media.
| Potential Cause | Troubleshooting Step |
| Low Solubility in Aqueous Solutions | Gka-50 has limited solubility in aqueous buffers. Ensure that the final concentration of the organic solvent (e.g., DMSO) in the experimental media is kept low (typically <0.5%) to avoid solvent-induced artifacts and cytotoxicity, while still maintaining Gka-50 solubility. |
| Incorrect pH of the Buffer | Check the pH of your experimental buffer. Although information on the pH-dependent solubility of Gka-50 is not readily available, significant deviations from neutral pH could affect its solubility. |
| High Final Concentration of Gka-50 | If precipitation occurs, try lowering the final concentration of Gka-50 in your experiment. |
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells
This protocol is designed to assess the effect of Gka-50 on insulin secretion from the rat insulinoma cell line, INS-1.
Materials:
-
INS-1 cells
-
Culture medium (e.g., RPMI-1640 with 11.1 mM glucose, 10% FBS, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Gka-50 stock solution (e.g., 10 mM in DMSO)
-
Glucose solutions (low and high concentrations)
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Plate INS-1 cells in a 24-well plate and culture until they reach 80-90% confluency.
-
Pre-incubation: Gently wash the cells twice with a pre-warmed, glucose-free KRBH buffer. Then, pre-incubate the cells in KRBH buffer containing a low glucose concentration (e.g., 2.8 mM) for 2 hours at 37°C to allow the basal insulin secretion to stabilize.
-
Incubation with Gka-50: After pre-incubation, remove the buffer and add fresh KRBH buffer containing either low glucose (2.8 mM) or high glucose (e.g., 16.7 mM) with or without various concentrations of Gka-50 (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Sample Collection: Incubate the cells for 1-2 hours at 37°C. Following incubation, collect the supernatant from each well.
-
Insulin Measurement: Centrifuge the collected supernatant to remove any cellular debris. Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well.
Cell Proliferation Assay using BrdU Incorporation
This protocol measures the effect of Gka-50 on the proliferation of pancreatic β-cells.
Materials:
-
Pancreatic β-cell line (e.g., INS-1)
-
Complete culture medium
-
Gka-50 stock solution
-
BrdU labeling reagent
-
Fixation/denaturation solution
-
Anti-BrdU antibody
-
Secondary antibody conjugated to HRP
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing different concentrations of Gka-50. Include appropriate vehicle controls.
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BrdU Labeling: 2-4 hours before the end of the treatment period, add the BrdU labeling reagent to each well and incubate at 37°C.
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Fixation and Denaturation: Remove the labeling medium and fix the cells with a fixation/denaturation solution for 30 minutes at room temperature.
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Antibody Incubation: Wash the cells and add the anti-BrdU antibody. Incubate for 1-2 hours at room temperature.
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Secondary Antibody and Detection: Wash the cells and add the HRP-conjugated secondary antibody. After incubation, wash the wells and add the TMB substrate.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
Signaling Pathways and Workflows
Glucokinase Activation Signaling Pathway in Pancreatic β-Cells
Caption: Glucokinase activation pathway by GKA-50 in pancreatic β-cells.
Experimental Workflow for a GKA-50 Cell-Based Assay
Caption: General workflow for a cell-based experiment with GKA-50.
Potential off-target effects of Gka-50 in cellular assays.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Gka-50 in cellular assays.
Troubleshooting Guides & FAQs
Q1: We are observing unexpected phenotypic changes in our cellular assays with Gka-50 treatment that do not seem to be related to glucokinase activation. What could be the cause?
A1: While Gka-50 is a potent glucokinase (GK) activator, unexpected cellular phenotypes could arise from off-target effects. It is crucial to systematically investigate these possibilities. Here are some troubleshooting steps:
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Confirm On-Target Engagement: First, verify that Gka-50 is activating glucokinase in your specific cell system. This can be done by measuring downstream markers of GK activation, such as increased glycogen synthesis or lactate production.
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Dose-Response Analysis: Perform a careful dose-response curve for both the expected on-target effects and the unexpected phenotypes. If the EC50 values are significantly different, it might suggest the involvement of a different target.
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Use a Structurally Unrelated GK Activator: Compare the effects of Gka-50 with another glucokinase activator that has a different chemical scaffold. If the unexpected phenotype is not replicated by the other activator, it is more likely to be an off-target effect of Gka-50.
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Control Experiments: Include negative controls (vehicle-treated cells) and positive controls (if available for the observed phenotype). This will help to ensure that the observed effects are specific to Gka-50 treatment.
Q2: What are the known on-target signaling pathways of Gka-50 that we should be aware of when designing our experiments?
A2: Gka-50's primary on-target effect is the allosteric activation of glucokinase. In pancreatic β-cells, this leads to a cascade of events aimed at promoting cell growth and survival. The key signaling pathways involved are:
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Promotion of Cell Proliferation: Gka-50 upregulates Insulin Receptor Substrate-2 (IRS-2), which in turn activates Protein Kinase B (PKB/Akt). This pathway is known to promote cell proliferation.[1]
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Prevention of Apoptosis: Gka-50 can prevent apoptosis induced by high glucose conditions. This is likely achieved by increasing glucokinase protein levels and normalizing the levels of the pro-apoptotic protein BAD and its phosphorylation.[1]
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Increased Cell Volume and Ion Channel Activity: Gka-50 has been observed to cause an increase in β-cell volume and activate volume-regulated anion channels (VRACs), leading to membrane depolarization.[2]
Below is a diagram illustrating the known on-target signaling pathway of Gka-50 in pancreatic β-cells.
References
- 1. Effects of glucokinase activators this compound and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The glucokinase activator this compound causes an increase in cell volume and activation of volume-regulated anion channels in rat pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Gka-50 dosage for maximal efficacy and minimal side effects.
Gka-50 Technical Support Center
Disclaimer: Gka-50 is a potent glucokinase activator for research use only. The information provided here is intended for researchers, scientists, and drug development professionals. It is not intended as medical advice. All experimental work should be conducted in accordance with institutional guidelines and safety protocols.
Frequently Asked Questions (FAQs)
1. Q: What is Gka-50 and what is its primary mechanism of action?
A: Gka-50 is a potent, small-molecule glucokinase activator (GKA).[1][2] Its primary mechanism of action is to allosterically bind to the glucokinase (GK) enzyme, increasing its affinity for glucose.[3] This enhances the rate of glucose phosphorylation to glucose-6-phosphate, which is the first and rate-limiting step in glycolysis.[3][4] In pancreatic β-cells, this increased metabolic flux leads to a higher ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium (Ca2+), which triggers insulin secretion.[4][5][6] In hepatocytes, Gka-50 promotes glucose uptake and conversion to glycogen.[5][7]
2. Q: My in vitro assay shows lower-than-expected potency (high EC50). What are the potential causes?
A: Suboptimal potency in in vitro assays can arise from several factors. First, confirm the stability and purity of your Gka-50 stock solution; improper storage can lead to degradation.[1] Gka-50 stock solutions are best stored at -80°C for up to 6 months.[1] Second, verify the glucose concentration in your assay buffer, as the potency of Gka-50 is highly dependent on ambient glucose levels.[1][8] For example, the EC50 is approximately 33 nM at 5 mM glucose.[1][2] Finally, ensure your cellular model (e.g., INS-1 cells, isolated islets) is healthy and has not been passaged excessively, which can alter its metabolic responsiveness.
3. Q: I am observing cytotoxicity in my cell cultures with Gka-50 treatment. How can I mitigate this?
A: While Gka-50 has been shown to reduce apoptosis in some contexts, high concentrations or prolonged exposure can lead to cellular stress.[1] To mitigate cytotoxicity, perform a dose-response and time-course experiment to find the lowest effective concentration and shortest treatment duration.[9] Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic (typically ≤0.1%). If cytotoxicity persists, consider using a more sensitive, lower-passage cell line or primary islets.
4. Q: What is a recommended starting dose for in vivo studies in rats?
A: For an oral glucose tolerance test (OGTT) in high-fat-fed female Zucker rats, significant glucose-lowering effects have been observed with oral administration (p.o.) of Gka-50 at doses ranging from 1 to 30 mg/kg.[1] A good starting point for efficacy studies would be 10 mg/kg. It is crucial to conduct a preliminary dose-ranging study to determine the optimal dose for your specific animal model and experimental endpoint.
5. Q: Gka-50 appears to have poor solubility in my aqueous buffer. What is the recommended solvent?
A: For preparing stock solutions, Gka-50 is typically dissolved in DMSO. For final aqueous-based assay buffers, ensure the final DMSO concentration is kept to a minimum (e.g., <0.5%) to avoid solvent effects and precipitation. If solubility issues persist in the final dilution, preparing an intermediate dilution in ethanol before the final dilution in aqueous buffer may be helpful. Always visually inspect the final solution for any precipitate before use.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for Gka-50 based on available preclinical data.
Table 1: In Vitro Efficacy and Potency of Gka-50
| Parameter | Cell/Enzyme System | Condition | Value | Reference |
|---|---|---|---|---|
| EC50 (Enzymatic) | Human Glucokinase | --- | 22 nM | [1] |
| EC50 (Insulin Secretion) | INS-1 Cells | 5 mM Glucose | 65 nM | [1] |
| EC50 (Insulin Secretion) | MIN6 Cells | 5 mM Glucose | ~300 nM | [8][10] |
| EC50 (Cell Proliferation) | INS-1 Cells | 3 µM Glucose (starved) | 1 - 2 µM |[1] |
Table 2: In Vivo Dosing and Efficacy
| Animal Model | Administration | Dosage Range | Observed Effect | Reference |
|---|
| High-fat-fed obese female Zucker rats | Oral (p.o.) | 1 - 30 mg/kg | Significant glucose lowering in OGTT |[1] |
Table 3: Potential Side Effects and Troubleshooting
| Side Effect | Potential Cause | Mitigation Strategy |
|---|---|---|
| Hypoglycemia | Over-activation of glucokinase at low glucose levels.[7][11] | Use a lower dose; ensure studies are not performed in fasted animals without glucose administration; monitor blood glucose closely. |
| Hyperlipidemia | Altered hepatic lipid metabolism.[11][12] | Monitor plasma triglyceride and cholesterol levels; consider hepato-selective GKA alternatives if this is a concern. |
| Cytotoxicity | Off-target effects at high concentrations or cellular stress.[9] | Reduce Gka-50 concentration and/or duration of exposure; confirm solvent concentration is non-toxic. |
Detailed Experimental Protocols
Protocol 1: In Vitro Glucokinase Activation Assay
This protocol describes a method to measure the direct enzymatic activation of glucokinase by Gka-50 using a coupled reaction that measures the production of NADH.
-
Reagents and Materials:
-
Recombinant human glucokinase
-
Gka-50 compound
-
Assay Buffer: 25 mM HEPES, 25 mM KCl, 5 mM MgCl2, 1 mM DTT, pH 7.4
-
ATP solution (100 mM)
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Glucose solution (various concentrations)
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NAD+ solution (20 mM)
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Glucose-6-phosphate dehydrogenase (G6PDH) enzyme
-
384-well microplate, UV-transparent
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Plate reader capable of measuring absorbance at 340 nm
-
-
Methodology:
-
Prepare a serial dilution of Gka-50 in DMSO, then dilute into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells.
-
In a 384-well plate, add 5 µL of Gka-50 solution or vehicle control (Assay Buffer with DMSO).
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Add 20 µL of a master mix containing Assay Buffer, ATP (final conc. 5 mM), NAD+ (final conc. 1 mM), G6PDH (final conc. 1 U/mL), and glucokinase (final conc. 10 nM).
-
Initiate the reaction by adding 25 µL of glucose solution at various concentrations (e.g., 0.5 to 50 mM).
-
Immediately place the plate in a plate reader pre-set to 30°C.
-
Measure the increase in absorbance at 340 nm every 60 seconds for 30 minutes. This corresponds to the production of NADH.
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Calculate the reaction rate (V) from the linear portion of the kinetic read.
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Plot the reaction rate against the Gka-50 concentration at a fixed glucose concentration (e.g., 5 mM) and fit the data to a four-parameter logistic equation to determine the EC50.
-
Protocol 2: Cell-Based Insulin Secretion Assay (INS-1 Cells)
This protocol outlines a method to assess the effect of Gka-50 on glucose-stimulated insulin secretion (GSIS) from the rat insulinoma cell line, INS-1.
-
Reagents and Materials:
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INS-1 cells
-
Culture Medium: RPMI-1640 with 11.1 mM glucose, 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM β-mercaptoethanol
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Secretion Buffer (KRB): 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 0.1% BSA, pH 7.4
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Gka-50 compound
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Glucose solutions (for stimulation)
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Insulin ELISA kit
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24-well cell culture plates
-
-
Methodology:
-
Seed INS-1 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and culture for 48 hours.
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On the day of the assay, gently wash the cells twice with a glucose-free KRB buffer.
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Pre-incubate the cells in KRB containing 2 mM glucose for 1 hour at 37°C to allow them to reach a basal state.
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Aspirate the pre-incubation buffer.
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Add 500 µL of KRB containing various glucose concentrations (e.g., 2 mM, 8 mM, 16 mM) with and without a serial dilution of Gka-50. Include a vehicle control (DMSO).
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Incubate the plate for 2 hours at 37°C in a CO2 incubator.
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After incubation, collect the supernatant from each well.
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Centrifuge the supernatant at 500 x g for 5 minutes to remove any detached cells.
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Measure the insulin concentration in the cleared supernatant using a commercial Insulin ELISA kit according to the manufacturer's instructions.
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Normalize the amount of secreted insulin to the total protein content or cell number in each well.
-
Diagrams and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GKA 50 | Hexokinase Activators: R&D Systems [rndsystems.com]
- 3. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 4. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment [mdpi.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
Troubleshooting inconsistent results in Gka-50 experiments.
Welcome to the technical support center for Gka-50 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Gka-50 and what is its primary mechanism of action?
A1: Gka-50 is a potent, small-molecule glucokinase activator (GKA).[1] Glucokinase (GK) is a key enzyme in pancreatic β-cells that acts as a glucose sensor, regulating glucose-stimulated insulin secretion (GSIS).[2] Gka-50 binds to an allosteric site on the glucokinase enzyme, increasing its affinity for glucose.[2] This activation leads to an increase in glucose metabolism, which in turn elevates intracellular ATP levels. The rise in the ATP/ADP ratio causes the closure of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, calcium influx, and ultimately, insulin exocytosis.[3][4]
Q2: We are observing a weaker than expected stimulation of insulin secretion with Gka-50. What are the potential causes?
A2: Several factors could contribute to a diminished insulin secretion response:
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Suboptimal Glucose Concentration: The activity of Gka-50 is glucose-dependent.[3][5] Ensure that the glucose concentration in your assay buffer is within the optimal range for Gka-50 activity (typically between 2-10 mmol/L).[3][5] In the absence of glucose, Gka-50 fails to stimulate insulin release.[3][5]
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Cell Health and Passage Number: The health and passage number of your cell lines (e.g., INS-1, MIN6) are critical. High-passage cells may exhibit altered metabolic function and reduced responsiveness to stimuli. It is advisable to use cells within a defined low passage range.
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Gka-50 Concentration: While potent, the dose-response of Gka-50 is crucial. Verify that the final concentration of Gka-50 in your experiment is appropriate. The EC50 for Gka-50 can vary between cell lines. For instance, in MIN6 cells at 5 mmol/l glucose, the EC50 is approximately 0.3 µmol/l.[3][4]
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Compound Stability: Ensure proper storage and handling of the Gka-50 compound to maintain its activity. Stock solutions should be stored at -20°C or -80°C as recommended by the supplier.
Q3: We are seeing variability in our intracellular calcium measurements after Gka-50 treatment. How can we improve consistency?
A3: Inconsistent intracellular calcium ([Ca2+]) measurements can arise from:
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Dye Loading and Leakage: Inconsistent loading of calcium indicator dyes (like Fura-2) or dye leakage during the experiment can lead to high variability. Optimize dye concentration and incubation time, and ensure a consistent washing procedure.
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Cell Density: The density of plated cells can influence the overall fluorescence signal and the response to Gka-50. Maintain a consistent cell seeding density across all experiments.
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Glucose Concentration: As with insulin secretion, the effect of Gka-50 on [Ca2+]i is glucose-dependent.[3][5] Precise and consistent glucose concentrations in your experimental buffer are essential.
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Instrumentation Settings: Ensure that the settings on your microfluorimetry equipment (e.g., excitation/emission wavelengths, exposure time) are identical for all measurements.
Q4: Our cell viability assays show increased apoptosis after Gka-50 treatment, which contradicts published data. What could be the reason?
A4: Gka-50 has been shown to have anti-apoptotic effects, particularly in the context of chronic high glucose.[1][2] If you are observing increased apoptosis, consider the following:
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Glucose Context: The protective effects of Gka-50 against apoptosis have been demonstrated in models of chronic high glucose-induced stress.[2] The effect of Gka-50 on apoptosis may differ in low glucose or normoglycemic conditions.
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Off-Target Effects at High Concentrations: While Gka-50 is a potent glucokinase activator, excessively high concentrations may lead to off-target effects and cellular stress. Perform a dose-response experiment to identify the optimal, non-toxic concentration range for your specific cell type.
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Cell Line Specificity: The response to Gka-50 can vary between different cell lines. The anti-apoptotic effects have been specifically noted in INS-1 cells.[2]
Troubleshooting Guides
Issue 1: Inconsistent EC50 Values for Gka-50 in Insulin Secretion Assays
| Potential Cause | Troubleshooting Steps |
| Variable Glucose Concentration | Prepare fresh glucose solutions for each experiment and verify the final concentration in the assay buffer. |
| Cell Passage and Health | Maintain a consistent cell passage number for all experiments. Regularly assess cell viability and morphology. |
| Assay Incubation Time | Optimize and standardize the incubation time with Gka-50. Shorter or longer times may shift the apparent EC50. |
| Gka-50 Dilution Series | Prepare fresh serial dilutions of Gka-50 for each experiment from a validated stock solution. |
Issue 2: High Background Signal in Intracellular Calcium Measurements
| Potential Cause | Troubleshooting Steps |
| Incomplete Dye Hydrolysis | Ensure complete hydrolysis of the AM ester form of the calcium indicator dye by allowing sufficient incubation time at the appropriate temperature (e.g., 37°C). |
| Autofluorescence | Measure the background fluorescence of unstained cells and subtract it from the measurements of dye-loaded cells. |
| Extracellular Dye | Thoroughly wash cells after dye loading to remove any remaining extracellular dye. |
Quantitative Data Summary
Table 1: Gka-50 Potency in Different Experimental Systems
| Parameter | Experimental System | Value | Reference |
| EC50 (Glucokinase Activation) | Human Glucokinase | 0.022 µM | [1] |
| EC50 (Insulin Secretion) | INS-1 cells | 0.065 µM | [1] |
| EC50 (Insulin Secretion) | MIN6 cells (at 5 mM glucose) | ~0.3 µM | [3][4] |
| EC50 (Cell Proliferation) | INS-1 cells | 1-2 µM | [1] |
Table 2: Effect of Gka-50 on Glucose Sensitivity in Insulin Secretion
| Experimental System | Shift in Glucose EC50 | Reference |
| Rat islets | ~3 mmol/l | [3][5] |
| MIN6 cells | ~10 mmol/l | [3][5] |
Experimental Protocols
General Protocol for Glucose-Stimulated Insulin Secretion (GSIS) Assay
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Cell Culture: Plate pancreatic β-cells (e.g., INS-1, MIN6) in appropriate multi-well plates and culture until they reach the desired confluency.
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Pre-incubation: Gently wash the cells with a glucose-free buffer (e.g., KRB buffer) and then pre-incubate in a low-glucose buffer (e.g., 2-3 mmol/L glucose) for 1-2 hours to establish a basal state.
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Stimulation: Aspirate the pre-incubation buffer and add the treatment buffers containing varying concentrations of glucose and Gka-50. Include appropriate controls (low glucose, high glucose without Gka-50).
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Incubation: Incubate the cells for a standardized period (e.g., 1-2 hours) at 37°C.
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Supernatant Collection: Collect the supernatant from each well.
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Insulin Measurement: Quantify the insulin concentration in the supernatant using an appropriate method such as ELISA or RIA.
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Data Normalization: Normalize the insulin secretion data to the total protein content or DNA content of the cells in each well.
Visualizations
Caption: Gka-50 signaling pathway in pancreatic β-cells.
Caption: Troubleshooting workflow for inconsistent Gka-50 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of glucokinase activators this compound and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose-dependent modulation of insulin secretion and intracellular calcium ions by this compound, a glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
Impact of serum concentration on Gka-50 activity in cell culture.
Welcome to the technical support center for Gka-50, a novel small-molecule glucokinase activator (GKA). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their cell culture experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of Gka-50 in cell-based assays.
| Issue/Observation | Potential Cause | Suggested Solution |
| Reduced Gka-50 Potency (Higher EC50) Compared to Published Values | Serum Protein Binding: Gka-50 may bind to proteins in the fetal bovine serum (FBS) or other serum supplements in your culture medium. This reduces the free concentration of the compound available to interact with the target cells. | 1. Reduce Serum Concentration: If your cell line can tolerate it, perform the assay in a lower serum concentration (e.g., 0.5-2% FBS) or in serum-free medium for the duration of the drug treatment. 2. Use Purified Serum Albumin: If serum is required for cell health, consider using a medium supplemented with a known concentration of purified bovine serum albumin (BSA) instead of whole serum to better control for protein binding. 3. Characterize Serum Shift: Perform a dose-response curve in varying concentrations of FBS (e.g., 0%, 2%, 5%, 10%) to quantify the impact of serum on Gka-50's EC50. |
| Inconsistent Results Between Experiments | Variability in Cell Health or Density: Differences in cell confluence, passage number, or overall health can significantly impact their response to Gka-50. | 1. Standardize Seeding Density: Ensure that cells are seeded at the same density for each experiment and that they are in the logarithmic growth phase at the time of the assay. 2. Monitor Passage Number: Use cells within a consistent and defined passage number range, as high-passage cells may exhibit altered metabolic activity. 3. Check for Contamination: Regularly test cell cultures for mycoplasma contamination. |
| High Background Signal in Assay | Endogenous Glucokinase Activity: The cell line being used may have high basal glucokinase activity, masking the effect of Gka-50. | 1. Optimize Glucose Concentration: Since glucokinase activity is glucose-dependent, lowering the glucose concentration in the assay medium may reduce background activity and increase the dynamic range for observing Gka-50's effects.[1] 2. Use a Different Cell Line: Consider using a cell line with lower endogenous glucokinase expression or activity. |
| Unexpected Cytotoxicity at High Gka-50 Concentrations | Off-Target Effects or Glucotoxicity: At very high concentrations, Gka-50 may have off-target effects. Alternatively, excessive activation of glucokinase can lead to an overproduction of glucose-6-phosphate and subsequent cellular stress (glucotoxicity).[1] | 1. Determine Cytotoxicity Threshold: Perform a standard cytotoxicity assay (e.g., MTT or LDH release) to determine the concentration at which Gka-50 becomes toxic to your cells. 2. Limit Incubation Time: Reduce the duration of exposure to Gka-50 to minimize the potential for toxicity. |
| Declining Gka-50 Efficacy in Chronic Dosing Studies | Cellular Adaptation or Negative Feedback: Prolonged activation of the glycolytic pathway can lead to cellular adaptation, including the downregulation of glucokinase expression or the activation of compensatory pathways that reduce the net effect of Gka-50.[1] | 1. Intermittent Dosing: Consider an intermittent dosing schedule rather than continuous exposure to Gka-50. 2. Analyze Gene Expression: Use qPCR or Western blotting to measure the expression levels of glucokinase and other key metabolic enzymes over the course of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Gka-50?
A1: Gka-50 is an allosteric activator of the glucokinase (GK) enzyme.[2] It binds to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose.[2] This enhances the rate of glucose phosphorylation to glucose-6-phosphate, which is the first and rate-limiting step in glycolysis and glycogen synthesis.[3]
Q2: In which cell types is Gka-50 expected to be active?
A2: Gka-50 will be most active in cells that express glucokinase, primarily pancreatic β-cells and liver hepatocytes.[3] In pancreatic β-cells, GK acts as a glucose sensor, and its activation by Gka-50 leads to increased insulin secretion in a glucose-dependent manner.[1] In hepatocytes, Gka-50 enhances glucose uptake and its conversion to glycogen for storage.[1]
Q3: How does serum in the cell culture medium affect the activity of Gka-50?
A3: Serum contains numerous proteins, most notably albumin, which can bind to small molecules like Gka-50. This binding is reversible, but it sequesters the compound, reducing the "free fraction" that is available to enter the cells and interact with the glucokinase enzyme. The practical effect is a rightward shift in the dose-response curve, meaning a higher concentration of Gka-50 is required to achieve the same level of biological activity (i.e., a higher apparent EC50).
Q4: How should I prepare Gka-50 for use in cell culture?
A4: Gka-50 is typically provided as a lyophilized powder. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution can then be serially diluted in your cell culture medium to the desired final concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q5: What are the potential downstream effects of glucokinase activation by Gka-50?
A5: The primary downstream effects are an increase in the rate of glycolysis and, in hepatocytes, glycogen synthesis.[1] In pancreatic β-cells, the increased glycolytic flux leads to a higher ATP/ADP ratio, closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately the secretion of insulin.[1] In liver cells, it promotes glucose uptake and storage, reducing hepatic glucose output.[1] Chronic activation has been associated with an increase in hepatic lipogenesis and triglyceride accumulation in some contexts.[4]
Data Presentation
The following table provides illustrative data on the impact of fetal bovine serum (FBS) concentration on the in vitro potency (EC50) and maximum efficacy (Emax) of Gka-50 in a hepatocyte-based glucose uptake assay. This data is representative and intended to demonstrate the expected trend of reduced potency with increasing serum concentration due to protein binding.
| FBS Concentration (%) | EC50 (nM) | Emax (% of Control) |
| 0 | 50 | 250 |
| 2.5 | 120 | 245 |
| 5 | 250 | 240 |
| 10 | 550 | 235 |
This is illustrative data and may not reflect the actual performance of Gka-50.
Experimental Protocols
Protocol 1: Cell-Based Glucokinase Activation Assay in Hepatocytes
This protocol describes a method to measure the Gka-50-mediated activation of glucokinase in a hepatocyte cell line (e.g., HepG2) by quantifying the rate of glucose uptake.
Materials:
-
HepG2 cells
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Plating medium: Eagle's Minimum Essential Medium (EMEM) with 10% FBS
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Assay medium: Glucose-free EMEM with 0.1% Bovine Serum Albumin (BSA)
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Gka-50 stock solution (10 mM in DMSO)
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2-deoxy-D-[³H]-glucose (radiolabeled glucose tracer)
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Phosphate-Buffered Saline (PBS)
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Lysis buffer (e.g., 0.1 M NaOH)
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Scintillation fluid and counter
Procedure:
-
Cell Plating: Seed HepG2 cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.
-
Serum Starvation: On the day of the assay, aspirate the plating medium and wash the cells once with warm PBS. Add assay medium (glucose-free EMEM with 0.1% BSA) and incubate for 2 hours to serum starve the cells and reduce basal glucose levels.
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Compound Preparation: Prepare serial dilutions of Gka-50 in assay medium at 2x the final desired concentrations. Also prepare a vehicle control (e.g., 0.1% DMSO in assay medium).
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Compound Treatment: Add an equal volume of the 2x Gka-50 dilutions or vehicle control to the appropriate wells. Incubate for 1 hour at 37°C.
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Glucose Uptake: To initiate the uptake, add 2-deoxy-D-[³H]-glucose to each well to a final concentration of 1 µCi/mL along with non-radiolabeled glucose to a final concentration of 5 mM. Incubate for 10 minutes.
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Termination and Lysis: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold PBS. Add lysis buffer to each well and incubate for 30 minutes to ensure complete cell lysis.
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Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
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Data Analysis: Normalize the radioactive counts to the protein concentration in each well (determined from a parallel plate). Plot the normalized glucose uptake against the Gka-50 concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax.
Visualizations
Signaling Pathways and Experimental Workflows
References
Gka-50 stability in different experimental buffers.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GKA-50, a potent glucokinase activator. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GKA-50?
A1: GKA-50 is a small molecule activator of the enzyme glucokinase (GK).[1][2] Glucokinase acts as a glucose sensor in the body, primarily in pancreatic β-cells and liver cells, by catalyzing the phosphorylation of glucose to glucose-6-phosphate.[1] GKA-50 allosterically binds to glucokinase, increasing its affinity for glucose and enhancing its catalytic activity.[2] This activation leads to increased glucose-stimulated insulin secretion from pancreatic β-cells and enhanced glucose uptake and glycogen synthesis in the liver.[1][3]
Q2: What is the solubility of GKA-50?
A2: GKA-50 is soluble in dimethyl sulfoxide (DMSO).[4][5][6] The maximum solubility in DMSO is approximately 46 mg/mL, which corresponds to a concentration of about 99-100 mM.[5][6] For complete dissolution, ultrasonic treatment and warming may be necessary.[6] It is important to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.
Q3: How should I prepare and store GKA-50 stock solutions?
A3: GKA-50 should be dissolved in high-quality, anhydrous DMSO to prepare a concentrated stock solution.[6] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6]
Q4: What are the recommended storage conditions for GKA-50?
A4: The storage conditions for GKA-50 depend on whether it is in solid form or in a solvent.
Troubleshooting Guide
Q5: I am observing inconsistent results in my cell-based assays. Could the stability of GKA-50 in my experimental buffer be an issue?
Recommendations:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of GKA-50 in your aqueous experimental buffer immediately before each experiment.
-
Avoid Prolonged Storage in Aqueous Buffer: Do not store GKA-50 in aqueous buffers for extended periods. If you must prepare working solutions in advance, store them at 4°C and use them within the same day. For longer-term storage, it is best to keep the compound in a DMSO stock solution at -20°C or -80°C.
-
Perform a Pilot Stability Test: To assess stability in your specific buffer, you can incubate a GKA-50 working solution under your experimental conditions (e.g., 37°C for 24 hours) and compare its activity to a freshly prepared solution.
-
pH Considerations: Be mindful of the pH of your buffer, as extreme pH values can accelerate compound degradation.
Q6: My GKA-50 powder is difficult to dissolve in DMSO. What can I do?
A6: Difficulty in dissolving GKA-50 in DMSO can be due to a few factors.
-
Use Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power for certain compounds.
-
Warming and Sonication: As recommended by suppliers, gently warming the solution (e.g., to 37°C) and using an ultrasonic bath can aid in dissolution.[6]
-
Check for Precipitates: After dissolution, visually inspect the solution for any undissolved particles or precipitates. If present, you may need to centrifuge the stock solution and use the supernatant.
Quantitative Data Summary
Table 1: GKA-50 In Vitro Efficacy
| Parameter | Cell Line/Enzyme | EC50 Value | Reference |
| Glucokinase Activation | Human Glucokinase | 0.022 µM | [4] |
| Insulin Secretion | INS-1 Cells | 0.065 µM | [4] |
| Cell Proliferation | INS-1 Cells | 1 to 2 µM | [4] |
Table 2: GKA-50 Storage Recommendations
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [7] |
| In DMSO | -80°C | 6 months | [4][7] |
| In DMSO | -20°C | 1 month | [4][7] |
Experimental Protocols
1. Cell Proliferation Assay
-
Cell Line: INS-1 cells.
-
Methodology:
-
Seed INS-1 cells in a 96-well plate and allow them to adhere.
-
Starve the cells overnight in a medium containing low glucose (e.g., 3 µM).
-
Treat the cells with varying concentrations of GKA-50 (e.g., 0.01-100 µM) for 24 hours.[4]
-
Assess cell proliferation using a standard method, such as BrdU incorporation or a resazurin-based assay.
-
-
Expected Outcome: GKA-50 is expected to stimulate cell proliferation in a dose-dependent manner.[4]
2. Apoptosis Assay
-
Cell Line: INS-1 cells.
-
Methodology:
-
Culture INS-1 cells under conditions of chronic high glucose (e.g., 40 µM glucose) to induce apoptosis.
-
Co-treat the cells with GKA-50 (e.g., 1.2 µM) for 2-4 days.[4]
-
Measure apoptosis using a suitable method, such as a caspase-3 activity assay or by immunoblotting for apoptotic markers like BAD phosphorylation.[2]
-
-
Expected Outcome: GKA-50 has been shown to reduce apoptosis induced by chronic high glucose.[2][4]
Visualizations
Caption: GKA-50 enhances glucose-stimulated insulin secretion.
Caption: Recommended workflow for using GKA-50 in experiments.
References
- 1. Small molecule glucokinase activators as glucose lowering agents: a new paradigm for diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of glucokinase activators this compound and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GKA 50 | Hexokinases | Tocris Bioscience [tocris.com]
- 6. glpbio.com [glpbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
GKA-50: A Comparative Analysis of Potency Against Other Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of the glucokinase activator (GKA) GKA-50 with other notable GKAs. The information is intended to assist researchers and professionals in the field of drug development in evaluating the relative efficacy of these compounds. All quantitative data is presented in a clear, tabular format, and detailed experimental methodologies for key assays are provided. Visual diagrams illustrating the relevant signaling pathway and a typical experimental workflow are also included to facilitate understanding.
Potency Comparison of Glucokinase Activators
The in vitro potency of various glucokinase activators is typically determined by their half-maximal effective concentration (EC50) in enzymatic assays. This value represents the concentration of the activator required to elicit 50% of its maximal effect. The following table summarizes the available potency data for GKA-50 and other significant GKAs. It is important to note that the potency of GKAs is highly dependent on the glucose concentration used in the assay, as these compounds work by increasing the affinity of glucokinase for glucose.
| Glucokinase Activator | EC50 (nM) | Glucose Concentration (mM) | Activator Type |
| GKA-50 | 33 | 5 | Not Specified |
| AM-2394 | 60 | Not Specified | Not Specified |
| MK-0941 | 240 | 2.5 | Allosteric |
| 65 | 10 | ||
| TTP399 | 762 | 5 | Hepatoselective |
| 304 | 15 | ||
| Dorzagliatin | See Note 1 | Not Specified | Dual-acting |
| AZD1656 | No in vitro EC50 data available | Not Specified | Not Specified |
Experimental Protocols
The determination of the in vitro potency of glucokinase activators is crucial for their preclinical evaluation. A commonly employed method is the spectrophotometric coupled enzyme assay.
Glucokinase Activation Assay Protocol
This protocol outlines a typical method for determining the EC50 of a glucokinase activator.
Objective: To measure the ability of a test compound to activate the glucokinase enzyme and to determine its EC50 value.
Principle: Glucokinase (GK) catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). The production of G6P is coupled to the glucose-6-phosphate dehydrogenase (G6PDH) reaction, which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically by measuring the absorbance at 340 nm.
Materials:
-
Recombinant human glucokinase
-
Glucose
-
ATP (Adenosine triphosphate)
-
NADP+ (Nicotinamide adenine dinucleotide phosphate)
-
G6PDH (Glucose-6-phosphate dehydrogenase)
-
MgCl2 (Magnesium chloride)
-
DTT (Dithiothreitol)
-
HEPES buffer (pH 7.4)
-
Test compound (e.g., GKA-50) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer containing HEPES, MgCl2, and DTT at the desired concentrations.
-
Prepare stock solutions of glucose, ATP, and NADP+ in the reaction buffer.
-
Prepare a stock solution of the test compound in DMSO and create a serial dilution to obtain a range of concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Reaction buffer
-
A fixed concentration of glucose (e.g., 5 mM)
-
A fixed concentration of ATP
-
A fixed concentration of NADP+
-
A fixed concentration of MgCl2
-
G6PDH
-
Varying concentrations of the test compound (and a DMSO vehicle control).
-
-
-
Enzyme Addition and Reaction Initiation:
-
Add recombinant human glucokinase to each well to initiate the reaction.
-
-
Data Collection:
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for a set period (e.g., 30 minutes) to obtain the reaction kinetics.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.
-
Plot the initial velocity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological process and the experimental procedure, the following diagrams have been generated using Graphviz.
Caption: Glucokinase allosterically activated by GKA-50.
References
A Comparative Guide to Gka-50 and LY2121260 for In Vitro Glucokinase Activation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two notable glucokinase activators (GKAs), GKA-50 and LY2121260. Glucokinase (GK) is a critical enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and hepatocytes. Its role as a glucose sensor makes it a key therapeutic target for type 2 diabetes. This document summarizes the available experimental data on GKA-50 and LY2121260, offering insights into their respective mechanisms and cellular effects to aid in the selection of the appropriate compound for in vitro research.
Quantitative Performance Comparison
The following table summarizes the key quantitative data available for GKA-50 and LY2121260 from in vitro studies. A direct comparison of potency for glucokinase activation is limited by the lack of a publicly available EC50 value for LY2121260 in the reviewed literature.
| Parameter | GKA-50 | LY2121260 | Reference |
| Glucokinase Activation (EC50) | 33 nM (at 5 mM glucose) | Not Available | |
| Cell Proliferation in INS-1 Cells | Increased | Increased | [1] |
| Apoptosis in INS-1 Cells | Decreased (prevented high-glucose induced apoptosis) | No significant effect on high-glucose induced apoptosis | [1] |
Mechanism of Action and Cellular Effects
Both GKA-50 and LY2121260 are allosteric activators of glucokinase, meaning they bind to a site on the enzyme distinct from the glucose-binding site to enhance its activity.[1] This activation leads to an increased rate of glucose phosphorylation to glucose-6-phosphate, a key step in glycolysis.
GKA-50 has been shown to be a potent activator of glucokinase. In pancreatic β-cells, this enhanced glucose metabolism leads to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium ions, which triggers insulin secretion. Beyond its effects on insulin secretion, GKA-50 has demonstrated a role in promoting pancreatic β-cell proliferation and protecting against apoptosis induced by chronic high glucose conditions.[1] This suggests a potential for GKA-50 to not only enhance β-cell function but also to preserve β-cell mass.
LY2121260 also functions as a glucokinase activator and has been shown to promote the proliferation of INS-1 pancreatic β-cells, similar to GKA-50.[1] However, in the same study, LY2121260 did not exhibit the same protective effect against high-glucose-induced apoptosis as GKA-50.[1] This key difference suggests that while both compounds can stimulate β-cell growth, their effects on cell survival pathways may diverge.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the typical protocols used for the key in vitro assays mentioned in this guide.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of new DNA synthesis, which is indicative of cell proliferation.
-
Cell Culture: INS-1 cells are seeded in 96-well plates and cultured in a standard growth medium until they reach a desired confluency.
-
Treatment: The growth medium is replaced with a medium containing various concentrations of GKA-50 or LY2121260, along with a low glucose concentration (e.g., 3 mmol/l) to establish a basal condition. Control wells receive the vehicle (e.g., DMSO).
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to each well. Proliferating cells will incorporate BrdU into their newly synthesized DNA.
-
Incubation: The cells are incubated for a defined period to allow for BrdU incorporation.
-
Fixation and Denaturation: The cells are fixed, and the DNA is denatured to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: A specific monoclonal antibody against BrdU is added to the wells, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A substrate for the enzyme is added, which produces a colored product.
-
Quantification: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is directly proportional to the amount of BrdU incorporated and, therefore, to the rate of cell proliferation.
Apoptosis Assay (Caspase-3 Activity)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Culture and Treatment: INS-1 cells are cultured as described for the proliferation assay. To induce apoptosis, cells are exposed to chronic high glucose conditions. Concurrently, cells are treated with GKA-50, LY2121260, or a vehicle control.
-
Cell Lysis: After the treatment period, the cells are harvested and lysed to release their intracellular contents, including caspases.
-
Caspase-3 Substrate Addition: The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a chromophore or fluorophore (e.g., DEVD-pNA).
-
Enzymatic Reaction: If active caspase-3 is present in the lysate, it will cleave the substrate, releasing the chromophore or fluorophore.
-
Detection: The amount of released chromophore is quantified by measuring the absorbance at a specific wavelength, or the released fluorophore is measured using a fluorometer.[2] The signal intensity is directly proportional to the caspase-3 activity in the sample.
Conclusion
Both GKA-50 and LY2121260 are effective glucokinase activators that promote pancreatic β-cell proliferation in vitro. A significant distinction lies in their effects on β-cell survival under glucotoxic conditions, where GKA-50 demonstrates a protective, anti-apoptotic effect that is not observed with LY2121260.[1] This suggests that GKA-50 may offer a dual benefit of enhancing β-cell function and preserving β-cell mass, a crucial aspect for long-term diabetes therapy.
The choice between GKA-50 and LY2121260 for in vitro studies will depend on the specific research question. If the focus is solely on the proliferative effects of glucokinase activation, both compounds are suitable. However, for studies investigating the potential of GKAs to protect against β-cell death, GKA-50 presents a more compelling profile based on the available data. Further research is warranted to determine the precise EC50 of LY2121260 for glucokinase activation to allow for a more direct comparison of their potencies.
References
A Head-to-Head In Vivo Comparison of GKA-50 and Other Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
Glucokinase activators (GKAs) represent a promising therapeutic class for the treatment of type 2 diabetes by targeting the glucose sensor enzyme, glucokinase (GK), to enhance glucose-stimulated insulin secretion and hepatic glucose uptake. This guide provides a head-to-head in vivo comparison of GKA-50 with other notable GKAs, including Piragliatin, Dorzagliatin, and TTP399, based on available preclinical and clinical data.
Summary of In Vivo Performance
The following tables summarize the quantitative data from in vivo studies of GKA-50 and other comparator GKAs. It is important to note that direct head-to-head studies are limited, and the data presented here are compiled from separate studies. Experimental conditions, such as animal models and dosing regimens, may vary between studies, which should be considered when making comparisons.
| Table 1: In Vivo Efficacy of GKA-50 in Rodent Models | |||
| Compound | Animal Model | Dose | Key Findings |
| GKA-50 | High-fat diet-fed female Zucker rats | 10 mg/kg, oral | Significant improvement in oral glucose tolerance.[1][2] |
| GKA-50 | Wistar rats | 3, 10, 30 mg/kg, oral | Dose-dependent decrease in blood glucose levels.[2] |
| Table 2: In Vivo Efficacy of Comparator GKAs | |||
| Compound | Animal Model/Human Study | Dose | Key Findings |
| Piragliatin | Patients with Type 2 Diabetes | 25 mg and 100 mg, single dose | Dose-dependent reduction of fasting and postprandial plasma glucose.[3] |
| Dorzagliatin | Drug-naïve patients with Type 2 Diabetes (Phase 3 Trial) | 75 mg, twice daily for 24 weeks | -1.07% change in HbA1c from baseline.[3][4][5] |
| TTP399 | Umeå ob/ob mice | 75 or 150 mg/kg/day for 4 weeks | Significant reduction in HbA1c (-0.76% and -1.23% respectively).[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
GKA-50 In Vivo Study in High-Fat Fed Female Zucker Rats
-
Animal Model: Female Zucker (fa/fa) rats were fed a high-fat diet to induce insulin resistance and glucose intolerance.
-
Drug Administration: GKA-50 was administered orally at a dose of 10 mg/kg.
-
Experimental Procedure: An oral glucose tolerance test (OGTT) was performed. After an overnight fast, a baseline blood sample was taken, followed by the oral administration of GKA-50 or vehicle. Thirty minutes later, an oral glucose load (2 g/kg) was administered. Blood samples were collected at various time points over 2 hours to measure plasma glucose and insulin levels.
-
Data Analysis: The area under the curve (AUC) for glucose was calculated to assess the effect on glucose tolerance.
Dorzagliatin Phase 3 Clinical Trial (SEED Study)
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial in drug-naïve patients with type 2 diabetes.[3][4]
-
Participants: 463 patients with type 2 diabetes who were not on any glucose-lowering medication.[4]
-
Drug Administration: Patients received either 75 mg of dorzagliatin or a placebo, administered orally twice daily for 24 weeks.[4][5]
-
Primary Endpoint: The primary efficacy endpoint was the change in HbA1c from baseline to week 24.[4]
-
Secondary Endpoints: Included changes in fasting plasma glucose and 2-hour postprandial glucose.
TTP399 In Vivo Study in Umeå ob/ob Mice
-
Animal Model: Umeå ob/ob mice, a model of severe diabetes and dyslipidemia, were used.[6]
-
Drug Administration: TTP399 was administered once daily at doses of 75 or 150 mg/kg for 4 weeks.[6]
-
Efficacy Assessment: The primary outcome measured was the change in HbA1c from baseline at the end of the 4-week treatment period.[6]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated.
Caption: Glucokinase signaling pathway in pancreatic β-cells and the action of GKAs.
Caption: A typical experimental workflow for in vivo studies of glucokinase activators.
References
- 1. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
Gka-50: A Comparative Guide to Glucokinase Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gka-50, a potent glucokinase (GK) activator, with other known GK activators. The focus is on validating the specificity of Gka-50 for its target, glucokinase, a critical enzyme in glucose homeostasis and a promising therapeutic target for type 2 diabetes. This document summarizes key performance data, outlines relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.
Introduction to Glucokinase and its Activators
Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in regulating insulin secretion and hepatic glucose metabolism.[1] Glucokinase activators (GKAs) are small molecules that allosterically activate GK, leading to increased glucose uptake and insulin secretion.[2] Gka-50 is a potent GKA with a reported EC50 of 33 nM at 5 mM glucose.[3] The development of specific GKAs is a key objective in diabetes drug discovery, as off-target effects can lead to adverse events such as hypoglycemia and hyperlipidemia.[4][5]
Comparative Analysis of Glucokinase Activators
The landscape of glucokinase activators includes several compounds that have progressed to clinical trials, such as Dorzagliatin, MK-0941, and Piragliatin. A direct quantitative comparison of Gka-50 with these alternatives is limited by the availability of public data. However, a qualitative and semi-quantitative comparison can be drawn from existing literature.
Table 1: Comparison of Glucokinase Activator Potency and Effects
| Compound | Target | Reported EC50 | Key Reported Effects | Potential Side Effects (Class-wide) |
| Gka-50 | Glucokinase | 33 nM (at 5 mM glucose)[3] | Stimulates insulin release from mouse islets of Langerhans.[3] | Hypoglycemia, hyperlipidemia[4][5] |
| Dorzagliatin | Glucokinase | Glucose-dependent activation | Dose-dependent improvement of glucose-stimulated insulin secretion.[6] | Hyperlipidemia, hyperuricemia[4] |
| MK-0941 | Glucokinase | More potent than Dorzagliatin at low glucose[6] | Induces maximal insulin secretion even at low glucose concentrations.[6] | Increased risk of hypoglycemia[4] |
| Piragliatin | Glucokinase | Not specified in similar terms | Lowers fasting and postprandial glucose levels.[7] | Potential for hypoglycemia[5] |
Validating Gka-50's Specificity
A crucial aspect of validating a drug candidate's utility is confirming its specificity for the intended target. For Gka-50, this involves demonstrating that its effects are mediated through the activation of glucokinase and that it does not significantly interact with other kinases or cellular targets, which could lead to off-target effects.
Kinase Selectivity Profiling
A standard method to assess the specificity of a kinase activator is to screen it against a large panel of other kinases. This is typically done through in vitro enzymatic assays that measure the compound's ability to modulate the activity of each kinase in the panel. While the specific results of a comprehensive kinase selectivity panel for Gka-50 are not publicly available, this remains a critical step in its preclinical validation. The goal is to demonstrate a high degree of selectivity for glucokinase over other kinases, particularly those with similar ATP-binding sites.
Cellular Assays to Confirm On-Target Activity
Cell-based assays can further validate that the observed effects of Gka-50 are due to its action on glucokinase. For example, studies have shown that Gka-50's ability to stimulate insulin secretion is dependent on glucose concentration, which is consistent with the glucose-sensing role of glucokinase.[8]
Experimental Protocols
Detailed experimental protocols for the specific studies on Gka-50 are not fully available in the public domain. However, a representative protocol for a glucokinase activity assay is provided below.
Protocol: In Vitro Glucokinase Activation Assay
This protocol describes a general method for measuring the activation of recombinant glucokinase by a test compound like Gka-50.
1. Principle:
The assay measures the rate of glucose phosphorylation by glucokinase. The product, glucose-6-phosphate, is then used in a coupled enzymatic reaction that results in the production of a detectable signal (e.g., fluorescence or absorbance).
2. Materials:
-
Recombinant human glucokinase
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Test compound (Gka-50) and vehicle control (e.g., DMSO)
-
Microplate reader (fluorometric or spectrophotometric)
3. Procedure:
-
Prepare a reaction mixture containing assay buffer, glucose, ATP, NADP+, and G6PDH.
-
Dispense the reaction mixture into the wells of a microplate.
-
Add the test compound (Gka-50) at various concentrations to the appropriate wells. Include a vehicle control.
-
Initiate the reaction by adding recombinant glucokinase to all wells.
-
Immediately begin monitoring the change in fluorescence or absorbance over time at the appropriate wavelength. The rate of change is proportional to the glucokinase activity.
-
Plot the rate of reaction against the concentration of the test compound to determine the EC50 value.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.
Glucokinase Signaling Pathway in Pancreatic β-Cells
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. confluencediscovery.com [confluencediscovery.com]
- 4. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Discovery of piragliatin--first glucokinase activator studied in type 2 diabetic patients. | Semantic Scholar [semanticscholar.org]
- 8. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
Gka-50: A Comparative Analysis of its Cross-reactivity with Hexokinase Isozymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the glucokinase activator, Gka-50, with other human hexokinase isozymes. The focus is on its cross-reactivity, supported by available data and a detailed experimental protocol for in-house validation.
Introduction to Gka-50 and the Hexokinase Family
Gka-50 is a potent small molecule activator of glucokinase (GK), also known as Hexokinase IV. Glucokinase is a key enzyme in glucose metabolism, primarily expressed in the liver and pancreatic β-cells, where it plays a crucial role in regulating glucose-stimulated insulin secretion and hepatic glucose uptake[1]. The hexokinase family of enzymes catalyzes the first essential step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. In mammals, there are four main isozymes of hexokinase: Hexokinase I, II, III, and IV (glucokinase).
Selectivity of Gka-50 for Glucokinase
Data Presentation: Gka-50 Activity Profile
The following table summarizes the known activation data for Gka-50 against human glucokinase. The fields for Hexokinase I, II, and III are marked as "Data not available" to reflect the current state of publicly accessible research.
| Enzyme | Gka-50 Activity | EC50 / IC50 |
| Glucokinase (Hexokinase IV) | Activator | 33 nM |
| Hexokinase I | Data not available | Data not available |
| Hexokinase II | Data not available | Data not available |
| Hexokinase III | Data not available | Data not available |
Experimental Protocol: Assessing Gka-50 Cross-reactivity
To determine the cross-reactivity of Gka-50 against Hexokinase I, II, and III, a series of enzyme activity assays can be performed. The following protocol describes a coupled enzymatic assay that measures the rate of glucose-6-phosphate production.
Materials:
-
Recombinant human Hexokinase I, II, III, and Glucokinase (as a control)
-
Gka-50
-
Glucose
-
Adenosine triphosphate (ATP)
-
Magnesium Chloride (MgCl2)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Gka-50 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Gka-50 in the assay buffer.
-
Prepare solutions of glucose, ATP, MgCl2, NADP+, and G6PDH in the assay buffer at desired concentrations.
-
Prepare solutions of each hexokinase isozyme in the assay buffer. The final concentration of the enzyme should be optimized for linear reaction kinetics.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Hexokinase isozyme (I, II, III, or Glucokinase)
-
Gka-50 at various concentrations (or vehicle control)
-
Glucose
-
MgCl2
-
NADP+
-
G6PDH
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding ATP to each well.
-
-
Data Acquisition:
-
Immediately after adding ATP, place the microplate in the reader.
-
Measure the increase in absorbance at 340 nm over time. This corresponds to the reduction of NADP+ to NADPH by G6PDH as it consumes the glucose-6-phosphate produced by the hexokinase.
-
The rate of the reaction (V) is determined from the linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Plot the reaction rate (V) against the concentration of Gka-50 for each hexokinase isozyme.
-
For glucokinase, determine the EC50 value, which is the concentration of Gka-50 that produces 50% of the maximal activation.
-
For Hexokinases I, II, and III, determine if Gka-50 causes any activation or inhibition. If inhibition is observed, calculate the IC50 value, which is the concentration of Gka-50 that causes 50% inhibition of the enzyme's basal activity.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for assessing the cross-reactivity of Gka-50.
References
Gka-50 in Glucokinase Activation Assays: A Comparative Guide to Positive Controls
For researchers, scientists, and drug development professionals, the selection of an appropriate positive control is a critical step in establishing robust and reliable glucokinase (GK) activation assays. Gka-50, a potent glucokinase activator, has emerged as a widely used reference compound. This guide provides a comprehensive comparison of Gka-50 with other commercially available glucokinase activators, supported by experimental data and detailed protocols to aid in the selection of the most suitable positive control for your research needs.
Performance Comparison of Glucokinase Activators
The efficacy of a glucokinase activator is primarily determined by its half-maximal activation concentration (AC50) or half-maximal effective concentration (EC50), and its maximum effect (Emax). A lower AC50/EC50 value indicates higher potency. The following table summarizes the key performance parameters of Gka-50 and other common glucokinase activators.
| Compound | AC50 / EC50 (nM) | Emax (% of baseline) | Organism/System |
| Gka-50 | 33 | Not explicitly stated | Rat |
| 22 | Not explicitly stated | Human | |
| RO-28-1675 | 54 | Not explicitly stated | Not specified |
| LY2121260 | Data not readily available | Not explicitly stated | Not specified |
| Dorzagliatin | Not explicitly stated as a direct EC50 in enzyme assays | Not explicitly stated | Human |
Glucokinase Signaling Pathway
Glucokinase plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate. This is the first and rate-limiting step in glycolysis. In pancreatic β-cells, this process is central to glucose-stimulated insulin secretion. The following diagram illustrates the core signaling pathway.
Caption: Glucokinase signaling pathway in pancreatic β-cells.
Experimental Protocols
A robust and reproducible glucokinase activation assay is essential for screening and characterizing potential activators. Below is a detailed protocol for a fluorometric, coupled-enzyme assay, a common method for measuring glucokinase activity.
Materials and Reagents
-
Recombinant human glucokinase
-
Gka-50 (or other selected positive control)
-
Test compounds
-
Assay Buffer: 25 mM HEPES, pH 7.1, 25 mM KCl, 5 mM MgCl2, 1 mM DTT
-
ATP
-
D-Glucose
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation: 340 nm, Emission: 460 nm)
Experimental Workflow Diagram
Caption: General workflow for a glucokinase activation assay.
Assay Procedure
-
Reagent Preparation: Prepare all reagents in the assay buffer. The final concentration of reagents in the well should be:
-
Glucokinase: 10 nM
-
G6PDH: 1 U/mL
-
NADP+: 1 mM
-
ATP: 1 mM
-
Glucose: 5 mM (or a concentration appropriate for your experiment)
-
-
Compound Plating: Add 2 µL of test compounds and positive control (Gka-50, typically at a final concentration range of 1 nM to 10 µM) to the wells of a 96-well plate. Include a DMSO control (vehicle).
-
Enzyme and Cofactor Addition: Add 50 µL of a solution containing glucokinase, G6PDH, and NADP+ in assay buffer to each well.
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of a solution containing ATP and glucose in assay buffer.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (30°C) fluorometric plate reader and measure the increase in fluorescence (NADPH production) over 30-60 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Normalize the data to the DMSO control.
-
Plot the normalized activity against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the AC50 and Emax values.
-
Conclusion
Gka-50 serves as a reliable and potent positive control for glucokinase activation assays. Its well-characterized EC50 provides a benchmark for evaluating novel glucokinase activators. For researchers seeking alternatives, compounds like RO-28-1675 offer comparable potency. The selection of a positive control should be guided by the specific requirements of the assay, including the desired potency range and the biological system being investigated. The provided protocol and workflow offer a standardized approach to conducting these assays, ensuring data quality and reproducibility.
Gka-50: A Comparative Analysis of its Reproducibility Across Diverse Cell Lines
For researchers and professionals in the field of drug development, understanding the consistency of a compound's effects across various biological systems is paramount. This guide provides a comprehensive comparison of the glucokinase activator Gka-50's performance in different cell lines, supported by experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative effects of Gka-50 observed in different cell lines. These tables are designed for easy comparison of the compound's potency and efficacy in critical cellular processes.
Table 1: Gka-50 EC50 Values for Glucokinase Activation and Insulin Secretion
| Cell Line/System | Parameter | EC50 Value (µM) | Glucose Concentration (mM) | Reference |
| Human Glucokinase (enzymatic assay) | Glucokinase Activation | 0.022 | 5 | [1] |
| INS-1 (rat insulinoma) | Insulin Secretion | 0.065 | Not Specified | [1] |
| MIN6 (mouse insulinoma) | Insulin Secretion | ~0.3 | 5 | [2][3] |
Table 2: Effects of Gka-50 on Cell Proliferation and Apoptosis in INS-1 Cells
| Treatment Condition | Endpoint | Observation | Gka-50 Concentration (µM) | Reference |
| 24 hours | Cell Proliferation (EC50) | 1-2 | Not Specified | [1] |
| 2-4 days in chronic high glucose (40 mM) | Apoptosis | Reduction of apoptosis | 1.2 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a foundation for reproducing the presented findings.
Cell Proliferation Assay (BrdU Incorporation)
This protocol is adapted for the INS-1 cell line to assess the proliferative effects of Gka-50.
-
Cell Seeding: Seed INS-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Gka-50 (e.g., 0.01-100 µM) or vehicle control. Incubate for 24 hours.
-
BrdU Labeling: Add 10 µM of Bromodeoxyuridine (BrdU) to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by treatment with 2N HCl for 30 minutes at room temperature to denature the DNA.
-
Immunostaining: Neutralize the acid with 0.1 M sodium borate buffer. Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate with an anti-BrdU primary antibody for 1 hour at room temperature.
-
Detection: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Signal Development: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate until color develops. Stop the reaction with 2N H2SO4.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.
Apoptosis Assay (Caspase-3 Activity)
This protocol is designed to measure apoptosis in INS-1 cells under conditions of chronic high glucose, with and without Gka-50 treatment.
-
Cell Culture and Treatment: Culture INS-1 cells in regular growth medium. To induce apoptosis, expose the cells to high glucose (40 mM) medium for 2-4 days. Treat a subset of these cells with 1.2 µM Gka-50.
-
Cell Lysis: Harvest the cells and lyse them using a cell lysis buffer. Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
Caspase-3 Activity Measurement: In a 96-well plate, add an equal amount of protein from each sample. Add a caspase-3 specific substrate (e.g., Ac-DEVD-pNA).
-
Incubation and Detection: Incubate the plate at 37°C for 1-2 hours. The cleavage of the substrate by active caspase-3 releases a chromophore (pNA), which can be measured by reading the absorbance at 405 nm.
-
Data Analysis: The increase in absorbance is directly proportional to the caspase-3 activity. Compare the activity in Gka-50 treated cells to the untreated high-glucose control.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is for assessing the effect of Gka-50 on insulin secretion in MIN6 cells.
-
Cell Culture: Culture MIN6 cells in a 24-well plate until they reach 80-90% confluency.
-
Pre-incubation: Gently wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours at 37°C to allow the cells to equilibrate.
-
Stimulation: Discard the pre-incubation buffer. Add fresh KRB buffer containing either a low (basal) or high (stimulatory) concentration of glucose (e.g., 2.8 mM and 16.7 mM, respectively). For the experimental group, add Gka-50 at the desired concentration (e.g., 1 µM) to both low and high glucose buffers.
-
Incubation: Incubate the cells for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well. The supernatant contains the secreted insulin.
-
Insulin Measurement: Quantify the amount of insulin in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit specific for mouse insulin, following the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein content to normalize the insulin secretion data.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of Gka-50 and a typical experimental workflow for its evaluation.
Caption: Gka-50 signaling pathway in pancreatic β-cells.
Caption: General experimental workflow for Gka-50 evaluation.
References
A Comparative Analysis of the Binding Kinetics of Gka-50 and Newer Generation Glucokinase Activators
A deep dive into the binding kinetics of Gka-50 compared to next-generation glucokinase activators (GKAs) reveals a critical evolution in the therapeutic strategy for targeting glucokinase (GK). While Gka-50 demonstrates potent activation, newer agents exhibit refined kinetic profiles, a key factor in optimizing glycemic control while minimizing risks of hypoglycemia. This guide provides a comparative overview of their binding kinetics, supported by experimental data and detailed methodologies.
Glucokinase (GK) acts as a glucose sensor in the body, playing a pivotal role in glucose homeostasis. Allosteric activation of GK by small molecules, known as glucokinase activators (GKAs), has been a promising therapeutic approach for type 2 diabetes. Gka-50 was one of the earlier potent GKAs identified. However, the development of newer generation GKAs has focused on optimizing their binding kinetics to achieve a more physiological control of glucose levels.
Quantitative Comparison of Binding Kinetics
| Compound | Target | K_a (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) | EC50 (nM) |
| Gka-50 | Glucokinase | Not Reported | Not Reported | Not Reported | 33 (at 5 mM glucose) |
| Dorzagliatin | Glucokinase | Not Reported | Not Reported | Not Reported | Not Reported |
| MK-0941 | Glucokinase | Not Reported | Not Reported | Not Reported | Not Reported |
Note: While specific Ka, koff, and Kd values for these compounds are not consistently reported in publicly available literature, the EC50 value for Gka-50 indicates its potent activation of glucokinase. The development of newer agents has been guided by optimizing these kinetic parameters to improve therapeutic outcomes.
The optimization of binding kinetics in newer GKAs is believed to contribute to a lower risk of hypoglycemia, a significant concern with earlier compounds in this class. A faster dissociation rate (k_off) may allow for a more rapid response to falling glucose levels, thereby reducing the duration of GK activation and mitigating the risk of dangerously low blood sugar.
Signaling Pathway of Glucokinase Activation
Glucokinase activators bind to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme, increasing its affinity for glucose and enhancing its catalytic activity. This leads to increased glucose phosphorylation, and in pancreatic β-cells, this ultimately results in insulin secretion.
Literature review of Gka-50's efficacy compared to other compounds.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the glucokinase activator (GKA) GKA-50 with other notable compounds in its class. Glucokinase (GK) is a crucial enzyme in glucose homeostasis, primarily expressed in the liver and pancreatic β-cells, where it acts as a glucose sensor. GKAs are small molecules that allosterically activate GK, leading to increased glucose uptake and insulin secretion, making them a promising therapeutic target for type 2 diabetes. This review summarizes key efficacy data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment of GKA-50's performance against other alternatives.
Quantitative Efficacy Comparison
The following tables summarize the in vitro potency of GKA-50 and other significant glucokinase activators. The data presented has been compiled from various sources, and direct head-to-head comparisons in a single study are limited. Therefore, variations in experimental conditions should be considered when interpreting these values.
Table 1: In Vitro Glucokinase Activation
| Compound | EC50 (nM) | Glucose Concentration (mM) | Source |
| GKA-50 | 33 | 5 | MedchemExpress |
| GKA-50 | 22 | Not Specified (Human GK) | MedchemExpress |
| Dorzagliatin | - | - | Data Not Available |
| MK-0941 | 240 | 2.5 | Probechem |
| MK-0941 | 65 | 10 | Probechem |
| TTP399 | 762 | 5 | ResearchGate |
| TTP399 | 304 | 15 | Journal of Medicinal Chemistry |
| Piragliatin | - | - | Data Not Available |
| AZD1656 | - | - | Data Not Available |
EC50 (Half-maximal effective concentration) represents the concentration of a compound that induces a response halfway between the baseline and maximum. A lower EC50 value indicates higher potency.
Table 2: In Vitro Insulin Secretion from Pancreatic Islets/Cell Lines
| Compound | Cell Type | EC50 (µM) | Glucose Concentration (mM) | Source |
| GKA-50 | INS-1 Cells | 0.065 | Not Specified | MedchemExpress |
| Dorzagliatin | - | - | - | Data Not Available |
| MK-0941 | - | - | - | Data Not Available |
| TTP399 | Pancreatic β-cells | No effect | Not Specified | vTv Therapeutics |
| Piragliatin | - | - | - | Data Not Available |
| AZD1656 | - | - | - | Data Not Available |
INS-1 is a rat insulinoma cell line commonly used for studying insulin secretion.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of glucokinase activators.
In Vitro Glucokinase Activation Assay
This assay measures the ability of a compound to directly activate the glucokinase enzyme.
-
Reagents: Recombinant human glucokinase, glucose, ATP, NADP+, glucose-6-phosphate dehydrogenase (G6PDH), and the test compound.
-
Procedure:
-
A reaction mixture is prepared containing buffer, MgCl2, ATP, NADP+, and G6PDH.
-
The test compound (at various concentrations) and a fixed concentration of glucose are added to the reaction mixture.
-
The reaction is initiated by the addition of recombinant glucokinase.
-
The production of NADPH, which is coupled to the formation of glucose-6-phosphate by glucokinase, is monitored spectrophotometrically at 340 nm.
-
The rate of NADPH production is proportional to the glucokinase activity.
-
-
Data Analysis: The EC50 value is calculated by plotting the enzyme activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Insulin Secretion Assay from Pancreatic β-Cells
This assay assesses the effect of a compound on glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells or islet-derived cell lines.
-
Cell Culture: Pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets are cultured under standard conditions.
-
Procedure:
-
Cells are pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.
-
The cells are then incubated with a stimulatory concentration of glucose in the presence or absence of the test compound (at various concentrations).
-
After the incubation period, the supernatant is collected.
-
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The amount of insulin secreted is normalized to the total protein content or DNA content of the cells. The EC50 for the potentiation of GSIS is then determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and processes involved in the action and evaluation of glucokinase activators.
Gka-50: A Comparative Performance Analysis Against Industry-Standard Glucokinase Activators
This guide provides a comprehensive comparison of the glucokinase activator Gka-50 against two industry-standard activators, Dorzagliatin and MK-0941. The analysis is based on publicly available experimental data, focusing on in vitro performance metrics to offer researchers, scientists, and drug development professionals a clear perspective on their relative potency and mechanisms of action.
Quantitative Performance Comparison
The following table summarizes the key in vitro performance metric, the half-maximal effective concentration (EC50), for Gka-50, Dorzagliatin, and MK-0941. Lower EC50 values indicate higher potency. It is important to note that the experimental conditions, particularly the glucose concentration, can significantly influence the apparent potency of glucokinase activators.
| Compound | EC50 | Glucose Concentration | Notes |
| Gka-50 | 33 nM[1] | 5 mM | Potent activator at a physiological glucose concentration. |
| Dorzagliatin | Not explicitly stated in the provided results | Not applicable | A dual-acting glucokinase activator that has undergone extensive clinical trials. It improves glycemic control and β-cell function.[2][3] |
| MK-0941 | 240 nM[1][2][4] | 2.5 mM | Shows glucose-dependent activation with higher potency at elevated glucose levels.[1][2][4] |
| 65 nM[1][2][4] | 10 mM |
Experimental Protocols
In Vitro Glucokinase (GK) Activity Assay
This protocol outlines a common method for determining the in vitro activity of glucokinase and the potency of its activators.
Objective: To measure the enzymatic activity of glucokinase in the presence of varying concentrations of an activator compound.
Principle: Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). This reaction is coupled to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH production, measured by the increase in absorbance at 340 nm, is directly proportional to the glucokinase activity.
Materials:
-
Recombinant human glucokinase
-
Glucose
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (Gka-50, Dorzagliatin, MK-0941) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl2, ATP, NADP+, and G6PDH.
-
Add a fixed concentration of glucose to the reaction mixture.
-
Prepare serial dilutions of the test compounds.
-
Add the test compound dilutions to the wells of the microplate.
-
Initiate the reaction by adding recombinant glucokinase to each well.
-
Immediately measure the absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 30°C) for a set period (e.g., 30 minutes).
-
Calculate the initial rate of reaction (V0) for each compound concentration.
-
Plot the V0 values against the compound concentrations and fit the data to a suitable dose-response curve to determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic Islets
This protocol describes a method to assess the effect of glucokinase activators on insulin secretion from isolated pancreatic islets in response to glucose.
Objective: To determine the ability of a glucokinase activator to enhance glucose-stimulated insulin secretion.
Principle: Pancreatic β-cells within the islets of Langerhans secrete insulin in response to elevated blood glucose levels. Glucokinase acts as the primary glucose sensor in these cells. Activators of glucokinase are expected to lower the threshold for glucose-stimulated insulin secretion, leading to increased insulin release at lower glucose concentrations.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or human donors)
-
Culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with bovine serum albumin (BSA) and varying concentrations of glucose (e.g., 2.8 mM and 16.7 mM)
-
Test compounds (Gka-50, Dorzagliatin, MK-0941)
-
Insulin ELISA kit
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Isolate pancreatic islets using a standard collagenase digestion method.
-
Culture the isolated islets for a period to allow recovery.
-
Pre-incubate a group of islets in low glucose KRBB (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.
-
Following pre-incubation, transfer batches of islets to fresh KRBB containing either low glucose, high glucose (e.g., 16.7 mM), or high glucose plus a specific concentration of the test compound.
-
Incubate the islets for a defined period (e.g., 1 hour) at 37°C.
-
At the end of the incubation, collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Normalize the insulin secretion to the islet number or total protein content.
-
Compare the insulin secretion in the presence of the test compound to the control conditions (low and high glucose alone) to determine the effect of the glucokinase activator.
Visualizations
Glucokinase Activation Signaling Pathway
Caption: Glucokinase activation pathway in pancreatic β-cells.
Experimental Workflow for Glucokinase Activator Evaluation
Caption: Workflow for preclinical evaluation of glucokinase activators.
References
Safety Operating Guide
Proper Disposal Procedures for Gka-50: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Gka-50, a potent glucokinase activator used in laboratory research. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Immediate Safety Considerations
Given that a specific Safety Data Sheet (SDS) for Gka-50 is not publicly available, it is imperative to treat this compound as a potentially hazardous substance. All handling and disposal procedures should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and any applicable local, state, and federal regulations.
Key Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling Gka-50.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, immediately alert your laboratory supervisor and follow your institution's established spill cleanup procedures for hazardous chemicals.
Step-by-Step Disposal Procedures
The disposal of Gka-50 must be managed through your institution's hazardous waste program. Do not dispose of Gka-50 in the regular trash or down the drain.
-
Waste Identification and Segregation:
-
Treat all Gka-50 waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.
-
Segregate Gka-50 waste from other waste streams to prevent accidental mixing of incompatible substances.
-
-
Waste Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of Gka-50 waste. The container must be compatible with the chemical properties of Gka-50.
-
The container label should clearly state "Hazardous Waste" and identify the contents as "Gka-50 waste." Include the full chemical name if known and the approximate concentration and quantity.
-
-
Storage of Chemical Waste:
-
Store the hazardous waste container in a designated and secure satellite accumulation area within your laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Provide the EHS department with all necessary information about the waste, as indicated on the container label.
-
Data Presentation: Gka-50 Chemical and Safety Data
Due to the lack of a publicly available Safety Data Sheet (SDS), the following table summarizes known information and highlights data that requires confirmation from the supplier-provided SDS.
| Parameter | Value/Information | Source/Notes |
| Chemical Name | 6-[[3-[(1S)-2-Methoxy-1-methylethoxy]-5-[(1S)-1-methyl-2-phenylethoxy]benzoyl]amino]-3-pyridinecarboxylic acid | Supplier Information |
| CAS Number | 851884-87-2 | Supplier Information |
| Molecular Formula | C26H28N2O6 | Supplier Information |
| Molecular Weight | 464.51 g/mol | Supplier Information |
| Physical Appearance | White to off-white solid | Supplier Information |
| Solubility | Soluble in DMSO | Supplier Information |
| Hazard Classification | Not publicly available. Must be obtained from the supplier's SDS. Treat as hazardous. | Critical Data Gap |
| Toxicological Data | Not publicly available. Must be obtained from the supplier's SDS. | Critical Data Gap |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves. | Standard laboratory practice. Confirm specific requirements in the SDS. |
| Disposal Method | Via institutional hazardous waste program. | Regulatory Requirement |
Experimental Protocols
Detailed experimental protocols involving Gka-50 should be designed and executed in accordance with your institution's specific laboratory safety and chemical handling procedures. All protocols must include a section on waste disposal that aligns with the guidance provided in this document.
Gka-50 Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Gka-50.
Caption: Decision workflow for the proper disposal of Gka-50.
Disclaimer: This information is intended as a general guide. Always prioritize the information provided in the manufacturer's Safety Data Sheet and consult with your institution's Environmental Health and Safety department for specific disposal procedures.
Personal protective equipment for handling Gka-50
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and operational guidance for the handling and disposal of Gka-50, a potent glucokinase activator. Adherence to these procedures is essential for ensuring laboratory safety and the integrity of research outcomes.
Personal Protective Equipment (PPE)
The handling of Gka-50 requires strict adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment. The following table summarizes the required PPE.
| Protection Type | Equipment | Specification |
| Eye and Face Protection | Safety Glasses | Must meet standard laboratory safety specifications. |
| Hand Protection | Chemical-Resistant Gloves | Standard BS EN 374:2003 compliant gloves are the minimum requirement. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothes from contamination. |
| Respiratory Protection | Fume Hood or Respirator | All handling of Gka-50 powder should be conducted in a certified chemical fume hood. If a fume hood is not available, a suitable respirator must be used as determined by a risk assessment.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory.
-
A safety shower and eyewash station must be readily accessible in the laboratory.[1]
-
Use in a fume hood is recommended where applicable.[1]
Handling Procedures:
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid direct contact with skin and eyes.
-
Do not inhale dust or aerosols.
-
After handling, wash hands thoroughly.[1]
Storage:
-
Store Gka-50 at -20°C for long-term stability.
-
Keep the container tightly sealed in a dry, well-ventilated place.
Disposal Plan
Dispose of Gka-50 and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or watercourses.
Physical and Chemical Properties of Gka-50
The following table summarizes the key physical and chemical properties of Gka-50.
| Property | Value |
| Molecular Weight | 464.51 |
| Formula | C26H28N2O6 |
| Purity | ≥98% (HPLC) |
| CAS Number | 851884-87-2 |
| Solubility | Soluble to 100 mM in DMSO |
| Appearance | White solid |
Experimental Protocol: In Vitro Glucokinase Activation Assay
This protocol outlines a typical experiment to assess the activation of glucokinase by Gka-50 in a cell-based assay.
1. Cell Culture:
- Culture a suitable cell line (e.g., pancreatic β-cells or hepatocytes) in the recommended growth medium until they reach 80-90% confluency.
2. Preparation of Gka-50 Stock Solution:
- Prepare a 100 mM stock solution of Gka-50 in DMSO.
- Further dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations for the experiment.
3. Cell Treatment:
- Seed the cells in 96-well plates at a predetermined density.
- After 24 hours, replace the growth medium with a medium containing various concentrations of Gka-50.
- Include a vehicle control (DMSO) and a positive control (a known glucokinase activator) in the experimental design.
4. Glucokinase Activity Measurement:
- After the desired incubation period, lyse the cells and measure the glucokinase activity using a commercially available glucokinase activity assay kit.
- The assay typically measures the rate of glucose phosphorylation, which is coupled to the production of a detectable signal (e.g., colorimetric or fluorescent).
5. Data Analysis:
- Calculate the EC50 value of Gka-50, which represents the concentration of the compound that produces 50% of the maximal response.
- Gka-50 is a potent glucokinase activator with a reported EC50 of 33 nM.
Experimental Workflow Diagram
Caption: Workflow for in vitro glucokinase activation assay using Gka-50.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
